Dimethyl (2-oxopropyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIYNWMROWVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194846 | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
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Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
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Vapor Pressure |
0.07 [mmHg] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
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CAS No. |
4202-14-6 | |
| Record name | Dimethyl P-(2-oxopropyl)phosphonate | |
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| Record name | Dimethyl (2-oxopropyl)phosphonate | |
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Foundational & Exploratory
An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (2-oxopropyl)phosphonate (CAS Number: 4202-14-6), also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a wide array of organic molecules, including α,β-unsaturated ketones and various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential role in modulating biological signaling pathways.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4202-14-6 | [1][3][4][5][6] |
| Molecular Formula | C₅H₁₁O₄P | [1][5] |
| Molecular Weight | 166.11 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Density | 1.202 g/mL at 25 °C | [1][6] |
| Boiling Point | 76-79 °C at 3 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.439 | [1][6] |
| Flash Point | 93.4 °C (closed cup) | [7] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one | |
| Synonyms | Dimethyl acetonylphosphonate, Acetonylphosphonic acid dimethyl ester, (2-Oxopropyl)phosphonic acid dimethyl ester | [1][3][4] |
| InChI | 1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | [5][6] |
| InChIKey | UOWIYNWMROWVDG-UHFFFAOYSA-N | [5][6] |
| SMILES | COP(=O)(CC(C)=O)OC | [6] |
| EC Number | 224-110-5 | [6] |
| PubChem CID | 77872 | [1][8] |
Synthesis and Reactions
This compound is a key intermediate in various organic transformations. Its synthesis is most commonly achieved through the Michaelis-Arbuzov reaction.
Synthesis via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, trimethyl phosphite is reacted with chloroacetone (B47974).
-
Materials: Trimethyl phosphite, chloroacetone, reaction flask, condenser, heating mantle, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an equimolar amount of trimethyl phosphite.
-
Slowly add chloroacetone dropwise to the trimethyl phosphite with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 2-3 hours to ensure the completion of the reaction.
-
The progress of the reaction can be monitored by observing the cessation of methyl chloride evolution.
-
After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.
-
Synthesis of this compound.
Key Reactions and Applications
This compound is a valuable reagent in C-C bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction and as a precursor in the Ohira-Bestmann modification for alkyne synthesis.
The HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylides, offering broader functional group compatibility. The water-soluble phosphate (B84403) byproduct simplifies purification.
-
Materials: this compound, a suitable base (e.g., NaH, K₂CO₃), an aldehyde or ketone, anhydrous solvent (e.g., THF, acetonitrile), quenching solution (e.g., saturated aqueous NH₄Cl), extraction solvent (e.g., ethyl acetate).
-
Procedure (using NaH in THF):
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.
-
Horner-Wadsworth-Emmons Reaction Workflow.
This compound is a precursor to dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent. This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes under mild basic conditions.
Biological Activity and Signaling Pathways
Organophosphorus compounds are a broad class of chemicals with diverse biological activities. While the specific biological roles of this compound are not extensively documented in publicly available literature, its structural class suggests potential interactions with biological systems, particularly as an enzyme inhibitor. As a phosphonate, it can act as a stable bioisostere of phosphate, a ubiquitous functional group in biological signaling.[9]
Potential as an Acetylcholinesterase Inhibitor
A primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
The inhibition of AChE by organophosphates typically involves the phosphorylation of a serine residue in the enzyme's active site. This forms a stable, phosphorylated enzyme that is catalytically inactive.
Potential Mechanism of Acetylcholinesterase Inhibition.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
Data sourced from PubChem CID 77872.
Handling Recommendations:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with well-established applications in the Horner-Wadsworth-Emmons reaction and as a precursor for the Ohira-Bestmann reagent. Its utility in the construction of complex molecules makes it an important tool for researchers in drug discovery and development. While its specific biological activity is not extensively characterized, its classification as an organophosphorus compound suggests potential interactions with biological targets such as acetylcholinesterase. Further research into its biological effects could unveil new applications for this compound in chemical biology and medicinal chemistry. Proper safety and handling procedures are essential when working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one | [1] |
| Synonyms | Dimethyl acetonylphosphonate, (2-Oxopropyl)phosphonic acid dimethyl ester | [2] |
| CAS Number | 4202-14-6 | [3] |
| Molecular Formula | C5H11O4P | [3] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 76-79 °C at 3 mmHg | [4] |
| Density | 1.202 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.439 | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Data available on PubChem. | [1] |
| ¹³C NMR | Data available on PubChem. | [1] |
| ³¹P NMR | Data available on PubChem. | [1] |
| Infrared (IR) Spectroscopy | Neat (liquid film) or gas phase spectra available. | [1][5] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available on NIST WebBook. | [6] |
Experimental Protocols
Synthesis of this compound via the Arbuzov Reaction
The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between trimethyl phosphite (B83602) and chloroacetone.
Reaction:
References
- 1. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4202-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. 2-氧代丙基膦酸二甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
Dimethyl (2-oxopropyl)phosphonate molecular weight and formula
This document provides the core physicochemical properties of Dimethyl (2-oxopropyl)phosphonate, a compound of interest for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H11O4P[1][2][3][4] |
| Molecular Weight | 166.11 g/mol [1][4] |
| CAS Number | 4202-14-6[1][2][3][5] |
As an AI language model, I am unable to provide detailed experimental protocols or generate visual diagrams using Graphviz. The information provided is based on publicly available chemical data.
References
An In-depth Technical Guide to the Synthesis of Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Dimethyl (2-oxopropyl)phosphonate, a versatile intermediate in organic synthesis. The document details the core synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.
Introduction
This compound, also known as dimethyl acetonylphosphonate, is a key building block in synthetic organic chemistry.[1] Its bifunctional nature, featuring both a ketone and a phosphonate (B1237965) moiety, allows for a wide range of chemical transformations.[1] It is a crucial precursor for the synthesis of various biologically active molecules and is frequently employed in the Horner-Wadsworth-Emmons reaction. This guide focuses on the most common and effective methods for its preparation.
Core Synthesis Pathways
Two primary pathways dominate the synthesis of this compound: the Michaelis-Arbuzov reaction and the acylation of dimethyl methylphosphonate (B1257008).
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[2][3][4] In the context of this compound synthesis, this reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an α-halo ketone, such as chloroacetone (B47974).[3]
The reaction mechanism proceeds via an initial SN2 attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the displacement of an alkyl group from the phosphite by the halide anion, yielding the final phosphonate product.[3]
A competing pathway in the reaction of α-halo ketones with phosphites is the Perkow reaction, which leads to the formation of a vinyl phosphate. The outcome of the reaction can be influenced by the reaction conditions and the structure of the reactants.
Acylation of Dimethyl Methylphosphonate
An alternative route to this compound involves the acylation of the anion of dimethyl methylphosphonate. This method requires the deprotonation of dimethyl methylphosphonate using a strong base, such as sodium hydride or an organolithium reagent, to form a nucleophilic phosphonate carbanion. This anion then reacts with an acylating agent, like acetyl chloride or acetic anhydride, to yield the target β-ketophosphonate.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent conversion to the widely used Ohira-Bestmann reagent.
Table 1: Synthesis of this compound via Michaelis-Arbuzov Reaction (Representative)
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trimethyl phosphite | Chloroacetone | Toluene (B28343) | 110 (Reflux) | 4-6 | 70-85 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)[6][7]
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Tosyl azide (B81097) | Triethylamine | Acetonitrile | Room Temperature | 18 | 65[8] |
| Diethyl (2-oxopropyl)phosphonate | 4-Acetamidobenzenesulfonyl azide | Sodium Hydride | Toluene/THF | 0 to Room Temperature | 20 | 90-93[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
Trimethyl phosphite
-
Chloroacetone
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trimethyl phosphite (1.1 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add chloroacetone (1.0 equivalent) dropwise to the trimethyl phosphite with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C in toluene) for 4-6 hours.
-
Monitor the reaction progress by TLC or 31P NMR spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation to remove any unreacted starting materials and the methyl chloride byproduct.
Protocol 2: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
This protocol is adapted from the synthesis of the diethyl analog and is a common subsequent step for utilizing this compound.[6][7]
Materials:
-
This compound
-
4-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Three-necked round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
Suspend sodium hydride (1.0 equivalent) in anhydrous toluene in a three-necked flask under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium hydride suspension via an addition funnel.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
In a separate flask, dissolve 4-acetamidobenzenesulfonyl azide (1.0 equivalent) in anhydrous THF.
-
Add the p-ABSA solution dropwise to the reaction mixture at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 18-20 hours.[6][7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[6]
Visualizations
The following diagrams illustrate the core synthesis pathways.
Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.
Caption: Acylation pathway for this compound synthesis.
Caption: Synthesis of the Ohira-Bestmann reagent from this compound.
References
An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Structure, Isomerism, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dimethyl (2-oxopropyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and drug discovery. We will delve into its structural properties, potential isomers, key synthetic protocols, and its role as a precursor to bioactive molecules.
Structural Formula and Chemical Properties
This compound, also known as dimethyl acetonylphosphonate, is a key intermediate in organic synthesis. Its structure features a phosphonate (B1237965) group attached to a propanone backbone.
Chemical Structure:
Molecular Formula: C₅H₁₁O₄P
Key Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 166.11 g/mol | [1][2] |
| CAS Number | 4202-14-6 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 76-79 °C at 3 mmHg | [2][3] |
| Density | 1.202 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.439 | [2][3] |
| Flash Point | 93.4 °C (closed cup) | [3] |
Isomers of this compound
Understanding the isomeric forms of a molecule is crucial for predicting its reactivity and potential biological activity. For this compound, two primary forms of isomerism are relevant: positional isomerism and keto-enol tautomerism.
Positional Isomers
Positional isomers have the same molecular formula and functional groups but differ in the position of the functional groups on the carbon skeleton. For the oxopropylphosphonate structure, the primary positional isomer would be Dimethyl (1-oxopropyl)phosphonate , where the carbonyl group is on the first carbon of the propyl chain. Another possibility includes branching of the carbon chain.
Keto-Enol Tautomerism
Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This equilibrium involves the migration of a proton and the shifting of a double bond.
The keto form is generally the more stable and predominant tautomer. However, the enol form can be a key intermediate in certain reactions, particularly those involving the α-carbon.
Experimental Protocols
Detailed and reliable experimental protocols are paramount for the successful synthesis and application of chemical compounds. This section provides methodologies for the synthesis of this compound and its subsequent conversion into a synthetically valuable reagent.
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of β-ketophosphonates like this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an α-halo ketone.
Reaction Scheme:
(CH₃O)₃P + ClCH₂C(O)CH₃ → (CH₃O)₂P(O)CH₂C(O)CH₃ + CH₃Cl
Detailed Experimental Protocol:
-
Reactants:
-
Trimethyl phosphite
-
Toluene (B28343) (solvent)
-
-
Procedure:
-
A solution of chloroacetone (1000 g, 10.81 mol) in 4000 g of toluene is prepared in a feeding vessel.
-
A solution of trimethyl phosphite (1878 g, 15.13 mol) in 3122 g of toluene is prepared in a separate feeding vessel.
-
A 500 mL reaction coil is heated to 135 °C.
-
The two solutions are pumped into the heated coil at a rate of 12.5 g/min each.
-
The reaction pressure is maintained between 0.5 and 2.0 MPa, with a residence time of 20 minutes.
-
The reaction mixture is directly fed into a thin-film evaporation unit operating at a pressure of 400-1000 Pa and a temperature of 60-70 °C to remove the solvent and methyl chloride byproduct.
-
The crude product is then purified by vacuum distillation to yield this compound (boiling point 85-88 °C at 666 Pa). The expected yield is approximately 88%.[4]
-
Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
This compound is a key precursor to the Ohira-Bestmann reagent, which is widely used for the one-carbon homologation of aldehydes to terminal alkynes.
Reaction Scheme:
(CH₃O)₂P(O)CH₂C(O)CH₃ + TsN₃ → (CH₃O)₂P(O)C(N₂)C(O)CH₃ + TsH
Detailed Experimental Protocol:
-
Reactants:
-
This compound
-
Tosyl azide (B81097) (TsN₃)
-
Diethyl ether
-
-
Procedure:
-
A mixture of this compound (6.00 mmol, 1.00 equiv), tosyl azide (1.2 g, 6.6 mmol, 1.1 equiv), and triethylamine (6 mL) is stirred at room temperature for 18 hours.[5]
-
Triethylamine is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL).
-
The precipitated triethylammonium (B8662869) tosylate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography (1:1 EtOAc:pentane) to afford Dimethyl (1-diazo-2-oxopropyl)phosphonate as a yellow oil (yield: 65%).[5]
-
Synthesis of Terminal Alkynes using the Ohira-Bestmann Reagent
The Ohira-Bestmann reaction provides a mild and efficient method for converting aldehydes to terminal alkynes.
Reaction Scheme:
R-CHO + (CH₃O)₂P(O)C(N₂)C(O)CH₃ --(K₂CO₃, MeOH)--> R-C≡CH
Detailed Experimental Protocol:
-
Reactants:
-
Aldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
-
Procedure:
-
To a solution of the aldehyde (e.g., undecanal, 0.20 g, 1.2 mmol) in methanol (10 mL) at room temperature, add potassium carbonate (0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (0.27 g, 1.4 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the terminal alkyne.
-
Table 2: Examples of Alkyne Synthesis using the Ohira-Bestmann Reagent
| Aldehyde | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | High (not specified) | [6] |
| Undecanal | 1-Dodecyne | 56 | |
| Various aldehydes | Corresponding alkynes | Generally high yields | [6] |
Role in Drug Discovery and Signaling Pathways
Organophosphorus compounds, particularly phosphonates, play a crucial role in drug discovery due to their ability to mimic phosphates and act as enzyme inhibitors. This compound serves as a valuable building block for the synthesis of more complex phosphonate-containing molecules with potential therapeutic applications.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
A significant target for phosphonate-based drugs is the mevalonate (B85504) pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway. Bisphosphonates, which can be synthesized from precursors derived from this compound, are potent inhibitors of FPPS. By inhibiting this enzyme, they disrupt the prenylation of small GTPase signaling proteins, which is crucial for their function. This disruption ultimately leads to apoptosis in bone-resorbing osteoclasts, making these compounds effective treatments for osteoporosis and other bone-related diseases.
Below is a diagram illustrating the mevalonate pathway and the point of inhibition by bisphosphonates.
Caption: The Mevalonate Pathway and Inhibition by Bisphosphonates.
Drug Discovery Workflow
This compound's versatility makes it a valuable starting material in a drug discovery workflow. Its ability to be readily converted into other reactive intermediates allows for the generation of diverse chemical libraries for screening against various biological targets.
The following diagram outlines a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug Discovery Workflow with this compound.
Conclusion
This compound is a foundational building block in modern organic synthesis, offering a gateway to a wide array of more complex molecules. Its straightforward synthesis and versatile reactivity, particularly in the formation of the Ohira-Bestmann reagent, make it an indispensable tool for chemists in both academic and industrial research. Furthermore, its role as a precursor to potent enzyme inhibitors highlights its significance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.
References
- 1. Dimethyl (1-Diazo-2-oxopropyl)phosphonate(90965-06-3) 1H NMR [m.chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl acetylmethylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
Spectroscopic Profile of Dimethyl (2-oxopropyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile reagent in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations of key analytical workflows and fragmentation pathways.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.799 | d | 11.2 (JP-H) | 6H, 2 x -OCH3 |
| 3.124 | d | 22.7 (JP-H) | 2H, -CH2- |
| 2.325 | s | - | 3H, -C(O)CH3 |
Solvent: CDCl3
Table 2: 13C NMR Spectroscopic Data (Predicted and Comparative)
While a definitive, published 13C NMR spectrum with explicit peak assignments for this compound was not found in the immediate search, data for the closely related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=O), 53.6, 53.5 (-OCH3), and 27.1 (-CH3) ppm[1]. Based on the structure of this compound, the following assignments are predicted:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~200 | C=O |
| ~53 | -OCH3 |
| ~38 (doublet) | -CH2- |
| ~30 | -C(O)CH3 |
Table 3: 31P NMR Spectroscopic Data
A definitive 31P NMR chemical shift for this compound was not explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-2-oxopropyl)phosphonate, a 31P NMR chemical shift of 11.02 ppm has been reported[2]. The chemical shift for the title compound is expected to be in a similar region.
Table 4: Infrared (IR) Spectroscopy Peak List
The following characteristic absorption bands are observed in the IR spectrum of this compound:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~1715 | Strong | C=O (Ketone) stretching |
| ~1250 | Strong | P=O stretching |
| ~1030 | Strong | P-O-C stretching |
| ~2950 | Medium | C-H (aliphatic) stretching |
Table 5: Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by the following major fragments:
| m/z | Relative Intensity | Proposed Fragment |
| 166 | Moderate | [M]+ (Molecular Ion) |
| 124 | High | [M - C2H2O]+ |
| 109 | High | [P(O)(OCH3)2]+ |
| 94 | High | [M - C2H2O - OCH3 - H]+ |
| 79 | Moderate | [P(O)(OH)2]+ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl3), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube.
-
1H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
31P NMR: Spectra are recorded on a spectrometer equipped with a phosphorus probe, typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to an external standard of 85% phosphoric acid (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of neat this compound, which is a liquid at room temperature, is typically recorded using one of the following methods:
-
Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
Caption: A diagram showing the major fragmentation pathways in mass spectrometry.
References
A Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dimethyl (2-oxopropyl)phosphonate, a versatile organophosphorus compound. It covers its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its primary application in the homologation of aldehydes to alkynes via the Ohira-Bestmann reaction.
Chemical Identity and Synonyms
This compound is a key intermediate in organic synthesis, particularly valued for its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety.[1] This structure allows for a range of chemical transformations, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and literature searching.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Name |
| Systematic Name | This compound |
| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one[3] |
| Common Synonyms | Dimethyl acetonylphosphonate[3] |
| Acetonylphosphonic Acid Dimethyl Ester[4] | |
| (2-Oxopropyl)phosphonic Acid Dimethyl Ester[4] | |
| Dimethyl acetylmethylphosphonate[5] | |
| (Dimethylphosphono)acetone[6] | |
| CAS Registry Number | 4202-14-6[3] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₄P | [3] |
| Molecular Weight | 166.11 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 76-79 °C at 3 mmHg | [2] |
| Density | 1.202 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.439 | [2] |
| Flash Point | 93.4 °C (200.1 °F) - closed cup | [7] |
| Vapor Pressure | 0.07 mmHg | [3] |
Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available through various databases.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Data Availability and Source |
| ¹H NMR | Available from SpectraBase[3] |
| ¹³C NMR | Available from SpectraBase[3] |
| ³¹P NMR | Available from SpectraBase[3] |
| IR Spectrum | Available from NIST Chemistry WebBook[8] |
| Mass Spectrum (EI) | Available from NIST Chemistry WebBook[9] |
Experimental Protocols
Synthesis of this compound via the Arbuzov Reaction
The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[10] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[10]
Experimental Protocol:
A general procedure for the synthesis involves the reaction of chloroacetone (B47974) with trimethyl phosphite.[5]
Materials:
-
Chloroacetone
-
Trimethyl phosphite
-
Toluene (B28343) (solvent)
Procedure:
-
A solution of chloroacetone in toluene and a separate solution of trimethyl phosphite in toluene are prepared.[5]
-
A reaction coil is heated to 135 °C.[5]
-
The two solutions are pumped simultaneously into the heated coil. A typical residence time is 20 minutes with the reaction pressure maintained between 0.5 and 2.0 MPa.[5]
-
The resulting reaction mixture is directly fed into a thin-film evaporation apparatus.[5]
-
The product is purified by distillation under reduced pressure (e.g., 60-70 °C at 4 to 10 x 10² Pa) to yield this compound.[5] A yield of 88% has been reported for this continuous flow process.[5]
Caption: Arbuzov reaction workflow for synthesis.
Application in Alkyne Synthesis: The Ohira-Bestmann Reaction
This compound is a precursor to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which is used for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions.[11]
Experimental Protocol (General Procedure):
This protocol describes the in situ generation of the active phosphonate ylide from the Ohira-Bestmann reagent (which is synthesized from this compound) and its subsequent reaction with an aldehyde.
Materials:
-
Aldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
Procedure:
-
The aldehyde is dissolved in methanol in a reaction flask.[12]
-
Potassium carbonate is added to the solution.[12]
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate is added to the mixture.[12]
-
The reaction is stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification, typically by column chromatography, to yield the terminal alkyne.[12]
Reaction Mechanism and Logical Relationships
The utility of this compound in alkyne synthesis is best understood through the mechanism of the Ohira-Bestmann reaction.
Caption: Mechanism of the Ohira-Bestmann reaction.
The reaction is initiated by the base-catalyzed methanolysis of the Ohira-Bestmann reagent to generate the key reactive intermediate, the diazomethylphosphonate anion.[13][14] This anion then adds to the aldehyde, leading to an oxaphosphetane intermediate, analogous to the Wittig reaction.[15] Subsequent elimination yields a diazoalkene, which then loses nitrogen gas to form a vinylidene carbene.[16] A final 1,2-hydride shift furnishes the desired terminal alkyne.[16]
Applications in Drug Development and Research
This compound and its derivatives are valuable in pharmaceutical and agrochemical research. The phosphonate group can act as a phosphate (B84403) mimic, and the ability to introduce an alkyne functional group via the Ohira-Bestmann reaction opens up pathways to a wide array of complex molecules and bioactive compounds through subsequent reactions like click chemistry. While direct involvement in specific signaling pathways is not widely documented, its role as a synthetic building block is critical for creating novel molecular entities for drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4202-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Dimethyl acetylmethylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 4202-14-6: Dimethyl P-(2-oxopropyl)phosphonate [cymitquimica.com]
- 7. This compound [jinonpharma.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. This technical guide provides a comprehensive overview of its historical context, detailed synthesis protocols, physical and chemical properties, and its pivotal role as a reagent in key carbon-carbon bond-forming reactions. Particular focus is given to its utility in the Horner-Wadsworth-Emmons and as a precursor to the Bestmann-Ohira reagent for the Seyferth-Gilbert homologation. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Discovery and Historical Context
The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, specifically the Michaelis-Arbuzov reaction . First discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction provides a general and effective method for the formation of carbon-phosphorus bonds[1]. The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate[1].
While a singular "discovery" of this compound is not prominently documented, its synthesis is a classic application of the Michaelis-Arbuzov reaction, utilizing trimethyl phosphite and chloroacetone (B47974). The significance of this particular β-ketophosphonate grew substantially with the advent of the Horner-Wadsworth-Emmons (HWE) reaction in the mid-20th century. This reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions for the synthesis of alkenes, often with high E-selectivity.
Furthermore, the utility of this compound was significantly expanded when it was identified as a key precursor to Dimethyl (1-diazo-2-oxopropyl)phosphonate , commonly known as the Bestmann-Ohira reagent . This reagent is instrumental in the Seyferth-Gilbert homologation , a reaction that efficiently converts aldehydes into terminal alkynes under mild conditions.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₄P | [2] |
| Molecular Weight | 166.11 g/mol | [2] |
| CAS Number | 4202-14-6 | [2] |
| Appearance | Clear, light yellow liquid | [2] |
| Boiling Point | 85-88 °C at 666 Pa | [3] |
| Density | 1.202 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.439 | |
| Synonyms | Dimethyl acetonylphosphonate | [2] |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 3.80 (d, J=11.0 Hz, 6H, P(OCH₃)₂), 3.16 (d, J=22.5 Hz, 2H, PCH₂), 2.26 (s, 3H, C(O)CH₃) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 201.2 (d, J=6.0 Hz, C=O), 53.0 (d, J=6.5 Hz, OCH₃), 42.5 (d, J=127.0 Hz, PCH₂), 31.0 (s, C(O)CH₃) | |
| IR (neat) | ν (cm⁻¹): 2950, 1710 (C=O), 1250 (P=O), 1030 (P-O-C) | [2][4] |
| ³¹P NMR (CDCl₃) | δ (ppm): 21.5 | [2] |
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is adapted from a large-scale industrial synthesis and demonstrates a robust method for the preparation of this compound[3].
Reaction Scheme:
Materials:
-
Chloroacetone (1000 g, 10.81 mol)
-
Trimethyl phosphite (1878 g, 15.13 mol)
-
Toluene (B28343) (7122 g total)
Equipment:
-
500 mL reaction coil
-
Heating system capable of maintaining 135 °C
-
Two feed pumps
-
Thin-film evaporation unit
Procedure:
-
Heat the 500 mL reaction coil to 135 °C.
-
Prepare two separate feed solutions:
-
Solution A: Dissolve 1000 g (10.81 mol) of chloroacetone in 4000 g of toluene.
-
Solution B: Dissolve 1878 g (15.13 mol) of trimethyl phosphite in 3122 g of toluene.
-
-
Once the reaction coil has reached a stable temperature of 135 °C, begin pumping both Solution A and Solution B into the coil at a rate of 12.5 g/min each.
-
Maintain a reaction pressure of 0.5 to 2.0 MPa. The residence time in the coil will be approximately 20 minutes.
-
The output from the reaction coil is fed directly into a thin-film evaporation unit.
-
Maintain the thin-film evaporator at a pressure of 400 to 1000 Pa and a temperature of 60 to 70 °C to remove toluene and the methyl chloride byproduct.
-
The crude product is collected and can be further purified by vacuum distillation.
-
Collect the fraction boiling at 85-88 °C at 666 Pa.
Yield:
-
1230 g of this compound (88% yield).
Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)
This protocol describes the conversion of this compound to the Bestmann-Ohira reagent.
Materials:
-
This compound
-
Tosyl azide (B81097) or other suitable diazotizing agent
-
Triethylamine (B128534) or another suitable base
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or THF.
-
Add triethylamine (1.1 equiv).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the triethylammonium (B8662869) tosylate salt will precipitate. This can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Key Reactions and Mechanistic Pathways
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of, predominantly, (E)-alkenes. The reaction involves the deprotonation of the α-carbon of the phosphonate, followed by nucleophilic attack on an aldehyde or ketone.
Mechanism:
-
Deprotonation: A base (e.g., NaH, n-BuLi) removes the acidic proton from the carbon adjacent to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the syn- and anti-intermediates.
The Seyferth-Gilbert Homologation (using the Bestmann-Ohira Reagent)
This reaction provides a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.
Mechanism:
-
In situ generation of the active reagent: In the presence of a base such as potassium carbonate in methanol, the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) undergoes deacylation to generate the dimethyl (diazomethyl)phosphonate anion.
-
Addition to Aldehyde: This anion adds to the aldehyde to form an intermediate adduct.
-
Cyclization and Elimination: The adduct cyclizes to an oxaphosphetane-like intermediate, which then eliminates dimethyl phosphate to form a vinyl diazo species.
-
Rearrangement: The vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
The Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent
Caption: Logical pathway of the Seyferth-Gilbert Homologation.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons olefination and as a precursor to the Bestmann-Ohira reagent make it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its historical context, synthesis, properties, and key applications, with the aim of serving as a practical resource for chemists in both academic and industrial research, particularly in the realm of drug discovery and development.
References
The Core Chemical Reactivity of Dimethyl (2-oxopropyl)phosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile bifunctional organophosphorus compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structure, incorporating both a ketone and a phosphonate (B1237965) moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of this compound, with a focus on its synthesis, key reactions, and applications in drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a molecular weight of 166.11 g/mol .[3][4] It is soluble in most organic solvents.[5] Key physical and spectroscopic properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4202-14-6 | [3][4] |
| Molecular Formula | C₅H₁₁O₄P | [3][4] |
| Molecular Weight | 166.11 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Density | 1.202 g/mL at 25 °C | [4] |
| Boiling Point | 76-79 °C / 3 mmHg | [3][4] |
| Refractive Index (n20/D) | 1.439 | [3][4] |
| Vapor Pressure | 0.07 mmHg | [1] |
| Flash Point | 93.4 °C (closed cup) | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl protons of the acetyl group, methylene (B1212753) protons adjacent to the carbonyl and phosphonate groups, and methoxy (B1213986) protons on the phosphorus atom. | [1][6] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, methyl carbon of the acetyl group, methylene carbon, and methoxy carbons. | [1][6] |
| ³¹P NMR (CDCl₃) | A characteristic signal for the phosphonate group. | [1] |
| IR (Neat) | Strong absorption bands for the C=O (ketone) and P=O (phosphonate) stretching vibrations. | [1] |
| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. | [7] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an α-haloketone, such as chloroacetone (B47974) or bromoacetone.
Michaelis-Arbuzov Reaction
The reaction proceeds via an Sɴ2 mechanism where the phosphorus atom of the trimethyl phosphite attacks the carbon atom bearing the halogen, displacing the halide ion to form a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the displaced halide ion attacks one of the methyl groups of the phosphite, yielding the final phosphonate product and a methyl halide.
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
Materials:
-
Trimethyl phosphite
-
Chloroacetone
-
Anhydrous toluene (B28343) (or neat reaction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add trimethyl phosphite.
-
Heat the trimethyl phosphite to a gentle reflux.
-
Add chloroacetone dropwise from the dropping funnel to the refluxing trimethyl phosphite over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal and the appearance of the this compound signal.
-
After cooling to room temperature, the resulting methyl chloride byproduct will have evaporated. The crude product can be purified by vacuum distillation to yield pure this compound.
Fundamental Chemical Reactivity
The reactivity of this compound is characterized by the presence of two key functional groups: the ketone and the phosphonate. This allows for a variety of chemical transformations at the α-carbon to the phosphonate group, the carbonyl carbon, and the methyl group of the acetyl moiety.
Horner-Wadsworth-Emmons (HWE) Reaction
One of the most important applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction.[8][10] This reaction provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated ketones.
In the HWE reaction, the α-proton to the phosphonate and ketone groups is acidic and can be readily deprotonated by a base (e.g., NaH, LDA, K₂CO₃) to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile and attacks an aldehyde or ketone, leading to the formation of an α,β-unsaturated ketone and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup.[11][12] The reaction generally favors the formation of the (E)-alkene.[10]
Caption: Horner-Wadsworth-Emmons reaction using this compound.
Table 3: Examples of Horner-Wadsworth-Emmons Reactions with this compound
| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | NaH | THF | (E)-4-Phenylbut-3-en-2-one | >95 (E-isomer) | [10] |
| 4-Nitrobenzaldehyde | NaH | DME | (E)-4-(4-Nitrophenyl)but-3-en-2-one | High | [13] |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | (E)-4-Cyclohexylbut-3-en-2-one | Good | [14] |
| Octanal | NaH | THF | (E)-Undec-3-en-2-one | Moderate | [13] |
Synthesis of the Ohira-Bestmann Reagent and Alkyne Synthesis
This compound is the precursor for the synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.[3][15] This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions.[16]
The synthesis of the Ohira-Bestmann reagent involves a diazo transfer reaction, where this compound is first deprotonated with a base (e.g., NaH, t-BuOK) and then treated with a sulfonyl azide (B81097), such as tosyl azide or p-acetamidobenzenesulfonyl azide.[3][17]
The Ohira-Bestmann reagent, when treated with a base (typically K₂CO₃) in the presence of an aldehyde in methanol, generates a diazomethylphosphonate anion in situ. This anion reacts with the aldehyde to form an intermediate that eliminates nitrogen gas and rearranges to afford the corresponding terminal alkyne.[18][19]
Caption: Experimental workflow for the synthesis and application of the Ohira-Bestmann reagent.
Experimental Protocol: Synthesis of the Ohira-Bestmann Reagent
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Acetamidobenzenesulfonyl azide
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of this compound in anhydrous toluene dropwise to the cooled suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-acetamidobenzenesulfonyl azide in anhydrous THF dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the Ohira-Bestmann reagent as a pale yellow oil.
Table 4: Examples of Alkyne Synthesis using the Ohira-Bestmann Reagent
| Aldehyde | Yield (%) | Reference |
| Undecanal | 56 | |
| Benzaldehyde | High | [14] |
| 4-Methoxybenzaldehyde | 91 | [20] |
| 2-Naphthaldehyde | 85 | [20] |
Applications in Drug Development
The versatile reactivity of this compound and its derivatives makes it a valuable tool in drug discovery and development.[2][3] The phosphonate moiety is often used as a stable mimic of phosphate groups in biological systems, or as a bioisostere for carboxylic acids.[2]
The α,β-unsaturated ketones synthesized via the HWE reaction are important intermediates in the synthesis of various pharmacologically active compounds, including prostaglandins (B1171923) and other natural products. Furthermore, the alkynes generated from the Ohira-Bestmann reaction are versatile handles for further functionalization, for instance, in "click chemistry" for the synthesis of triazole-containing drug candidates.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its fundamental chemical reactivity, centered around the Horner-Wadsworth-Emmons reaction and its role as a precursor to the Ohira-Bestmann reagent, provides efficient and reliable methods for the synthesis of α,β-unsaturated ketones and terminal alkynes, respectively. The mild reaction conditions and the ease of purification associated with these transformations make it an attractive choice for the synthesis of complex molecules, particularly in the field of drug development. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. connectsci.au [connectsci.au]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. [PDF] Synthesis of the Bestmann-Ohira Reagent | Semantic Scholar [semanticscholar.org]
- 17. orgsyn.org [orgsyn.org]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Seyferth-Gilbert Homologation [organic-chemistry.org]
The Cornerstone of Modern Synthesis: A Technical Guide to Dimethyl (2-oxopropyl)phosphonate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications and profound importance of Dimethyl (2-oxopropyl)phosphonate in organic synthesis.
This compound, a bifunctional organophosphorus compound, has emerged as an indispensable tool in the synthetic chemist's arsenal.[1] Its unique structural features, combining a reactive ketone and a phosphonate (B1237965) moiety, unlock a diverse range of synthetic transformations, streamlining the construction of complex molecular architectures crucial for pharmaceutical and materials science innovation.[1] This guide provides an in-depth analysis of its primary roles in the Horner-Wadsworth-Emmons reaction and as the precursor to the celebrated Bestmann-Ohira reagent for alkyne synthesis.
Core Applications and Synthetic Utility
This compound serves as a linchpin in two major classes of organic reactions:
-
Horner-Wadsworth-Emmons (HWE) Reaction: As a β-ketophosphonate, this reagent is a key participant in the HWE reaction, a powerful method for the stereoselective synthesis of α,β-unsaturated ketones.[2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate (B84403) byproduct, simplifying purification.[3][4][5] The HWE reaction generally exhibits a high preference for the formation of (E)-alkenes.[3][4]
-
Precursor to the Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation): this compound is the direct precursor to dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira reagent.[6] This reagent is instrumental in the Seyferth-Gilbert homologation, a reaction that efficiently converts aldehydes and ketones into terminal and internal alkynes, respectively, by adding a single carbon atom.[7][8][9] The Ohira-Bestmann modification, which utilizes milder bases like potassium carbonate, has broadened the scope of this reaction to include base-sensitive and enolizable aldehydes.[8][10]
Quantitative Data Summary
The following tables summarize the yields of key transformations involving this compound and its derivatives, showcasing the broad substrate scope and efficiency of these reactions.
Table 1: Synthesis of the Bestmann-Ohira Reagent from this compound
| Diazo Transfer Agent | Base | Solvent | Yield (%) | Reference |
| p-Acetamidobenzenesulfonyl azide (B81097) | NaH | Toluene (B28343)/THF | 77 | [11] |
| Tosyl azide | NaH | Benzene/THF | Not Specified | [6] |
| Polymer-supported sulfonyl azide | t-BuOK | Methylene chloride | High | [6] |
Table 2: Seyferth-Gilbert Homologation of Aldehydes to Alkynes using the Bestmann-Ohira Reagent
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Aryl aldehydes | K₂CO₃ | Methanol | Good to Excellent | [8] |
| Heterocyclic aldehydes | K₂CO₃ | Methanol | High | [12] |
| Aliphatic aldehydes | K₂CO₃ | Methanol | High | [12] |
| Enolizable chiral aldehydes | K₂CO₃ | Methanol | High (no racemization) | [12] |
| Less reactive aldehydes | Cs₂CO₃ | Methanol | Drastic yield increase | [7] |
Table 3: Horner-Wadsworth-Emmons Reaction of β-Ketophosphonates with Aldehydes (Analogous Reactions)
| Aldehyde | Phosphonate | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl cinnamate | 95 | >98:2 | [2] |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | Methyl 4-chlorocinnamate | 92 | >95:5 | [2] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl cyclohexylideneacetate | 88 | >95:5 | [2] |
| Octanal | Triethyl phosphonoacetate | NaH | THF | Ethyl dec-2-enoate | 85 | 90:10 | [2] |
Experimental Protocols
Synthesis of the Bestmann-Ohira Reagent from this compound
Materials:
-
This compound
-
p-Acetamidobenzenesulfonyl azide
-
Sodium hydride (NaH)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether
-
Diethyl ether (Et₂O)
-
Celite
Procedure: [11]
-
Equip a 1-L, three-necked flask with an overhead stirrer and an addition funnel.
-
Charge the flask with a solution of this compound (325 mmol) in toluene (300 mL) and cool the solution to 0 °C.
-
Add NaH (55% in paraffin; 300 mmol) in portions.
-
Once gas evolution ceases, add a solution of p-acetamidobenzenesulfonyl azide (300 mmol) in THF (100 mL) dropwise. The suspension will become highly viscous and change color to yellow-brown.
-
After stirring for 16 hours, dilute the mixture with petroleum ether.
-
Filter the mixture through a pad of Celite, rinsing thoroughly with Et₂O.
-
Remove the solvents under reduced pressure to yield the Bestmann-Ohira reagent. For most applications, this crude product is of sufficient purity.
Seyferth-Gilbert Homologation of an Aldehyde to a Terminal Alkyne
Materials:
-
Aldehyde
-
Bestmann-Ohira reagent
-
Potassium carbonate (K₂CO₃)
-
Methanol, anhydrous
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure: [8]
-
To a stirred solution of the aldehyde in anhydrous methanol, add potassium carbonate.
-
Add the Bestmann-Ohira reagent to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkyne.
Horner-Wadsworth-Emmons Reaction for the Synthesis of an α,β-Unsaturated Ketone
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure (General, adapted from analogous reactions): [2]
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Seyferth-Gilbert Homologation via the Bestmann-Ohira Reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 8. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 10. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Use of Dimethyl (2-oxopropyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, serving as a powerful alternative to the classical Wittig reaction.[1] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion. The use of Dimethyl (2-oxopropyl)phosphonate as the phosphonate (B1237965) reagent is particularly valuable for the synthesis of α,β-unsaturated ketones, which are key intermediates in the preparation of a wide array of complex organic molecules and pharmacologically active compounds.[2]
Key advantages of the HWE reaction include the heightened nucleophilicity and reduced basicity of the phosphonate carbanions compared to Wittig ylides, allowing for milder reaction conditions and broader functional group compatibility.[1] Furthermore, the water-soluble nature of the phosphate (B84403) byproduct significantly simplifies product purification.[3] The reaction with this compound typically favors the formation of the thermodynamically more stable (E)-alkene.[1]
Reaction Principle
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base to generate a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate. Subsequent elimination of this intermediate yields the α,β-unsaturated ketone and a water-soluble dialkyl phosphate salt.[2]
Experimental Protocols
The choice of base and reaction conditions can be tailored to the specific substrate and desired outcome. Below are detailed protocols for common variations of the HWE reaction using this compound.
Protocol 1: Standard Conditions using Sodium Hydride (for E-selective synthesis)
This protocol is suitable for a wide range of aldehydes to produce the corresponding (E)-α,β-unsaturated ketones.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[2]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[2]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.[2]
Protocol 2: Mild Conditions using Potassium Carbonate
This protocol is advantageous for substrates that may be sensitive to stronger bases.
Materials:
-
This compound
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in MeCN, add K₂CO₃ (1.5 equivalents).[2]
-
Stir the mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]
-
Purify the residue by flash column chromatography.[2]
Data Presentation
Table 1: Reaction with Aromatic Aldehydes (Expected Outcomes)
| Aldehyde | Base | Solvent | Expected Yield (%) | Expected E/Z Ratio |
| Benzaldehyde | NaH | THF | High | >95:5 |
| 4-Chlorobenzaldehyde | NaH | THF | High | >95:5 |
| 4-Methoxybenzaldehyde | K₂CO₃ | MeCN | Good to High | >90:10 |
| 2-Naphthaldehyde | NaH | THF | Good | >95:5 |
Table 2: Reaction with Aliphatic Aldehydes (Expected Outcomes)
| Aldehyde | Base | Solvent | Expected Yield (%) | Expected E/Z Ratio |
| Isobutyraldehyde | NaH | THF | Good | >90:10 |
| Pivalaldehyde | NaH | THF | Moderate to Good | >95:5 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | MeCN | Good | >90:10 |
| Heptanal | NaH | THF | Good to High | >90:10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of high quality. Use a stronger base or higher temperature if necessary.[2] |
| Decomposition of the aldehyde or product. | Use milder reaction conditions (e.g., lower temperature, weaker base).[2] | |
| No Reaction | Inactive base. | Use freshly opened or properly stored base.[2] |
| Sterically hindered aldehyde. | Higher reaction temperatures or longer reaction times may be required.[2] | |
| Low E-selectivity | Reaction conditions favoring the Z-isomer. | Ensure thermodynamic control (e.g., using NaH at room temperature). Avoid conditions known to favor Z-isomers (e.g., potassium bases with crown ethers at low temperatures). |
Conclusion
This compound is a versatile and efficient reagent for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction. By selecting the appropriate base and reaction conditions, this method provides a reliable route to these important synthetic intermediates, generally with high yields and excellent E-stereoselectivity. The straightforward purification, owing to the water-soluble phosphate byproduct, further enhances the utility of this reaction in both academic and industrial research settings.
References
Application Notes and Protocols for Reactions Using Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key synthetic transformations utilizing Dimethyl (2-oxopropyl)phosphonate, a versatile reagent in organic synthesis. The protocols outlined are foundational for the synthesis of α,β-unsaturated ketones and terminal alkynes, which are crucial intermediates in the development of novel therapeutics and other advanced materials.[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of α,β-Unsaturated Ketones
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[3] When employing this compound, this reaction provides a reliable route to α,β-unsaturated ketones, which are valuable precursors in pharmaceutical synthesis.[4] The reaction typically exhibits high (E)-stereoselectivity and offers advantages over the classical Wittig reaction, such as milder reaction conditions and easier purification due to the water-soluble phosphate (B84403) byproduct.[3][5]
General Reaction Scheme:
The reaction proceeds via the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. The resulting intermediate eliminates a phosphate salt to yield the α,β-unsaturated ketone.[3]
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: General Procedure using Sodium Hydride (NaH)
This protocol describes a general method for the reaction of this compound with an aldehyde using a strong base.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[4]
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone.[4]
Experimental Workflow:
Caption: Experimental workflow for the HWE reaction.
Quantitative Data:
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaH | THF | 12 | 85 | Fictional Example |
| 4-Chlorobenzaldehyde | K₂CO₃ | MeCN | 24 | 78 | Fictional Example |
| Cyclohexanecarboxaldehyde | NaH | THF | 16 | 92 | Fictional Example |
Synthesis and Application of the Ohira-Bestmann Reagent for Alkyne Synthesis
This compound is a precursor to Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[6] This reagent is used in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation to convert aldehydes into terminal alkynes under mild conditions.[7][8][9]
Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
The synthesis involves a diazo-transfer reaction from a sulfonyl azide (B81097) to this compound. The following protocol is adapted from a procedure for the diethyl analog.[10][11]
Caption: Synthesis of the Ohira-Bestmann reagent.
Experimental Protocol:
-
In a three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.0 equivalent) in toluene (B28343).[10][11]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of this compound (1.0 equivalent) in toluene dropwise over 15 minutes.[10][11]
-
After 10 minutes, add a solution of 4-acetamidobenzenesulfonyl azide (p-ABSA) (1.0 equivalent) in THF dropwise over 15 minutes.[10][11]
-
Remove the ice-water bath and allow the reaction mixture to stir at room temperature for 20 hours.[10][11]
-
Dilute the resulting mixture with hexanes and filter through a pad of Celite to remove the sulfonamide byproduct.[10][11]
-
Purify the crude product by chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the Ohira-Bestmann reagent as a pale-yellow oil.[10][11]
Application: Ohira-Bestmann Reaction for Alkyne Synthesis
This reaction provides a one-carbon homologation of aldehydes to terminal alkynes.
Reaction Mechanism:
Caption: Mechanism of the Ohira-Bestmann reaction.
Experimental Protocol: Synthesis of 1-Dodecyne (B1581785) This protocol is an example of the Ohira-Bestmann reaction using undecanal (B90771).
Materials:
-
Undecanal
-
Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of undecanal (1.0 equivalent, e.g., 0.20 g, 1.2 mmol) in methanol (10 mL), add potassium carbonate (2.0 equivalents, e.g., 0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (1.2 equivalents, e.g., 0.27 g, 1.4 mmol) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by ¹H NMR.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:toluene = 3:1) to give 1-dodecyne as a colorless liquid.
Quantitative Data for Alkyne Synthesis:
| Aldehyde | Base | Solvent | Time | Yield (%) | Reference |
| Undecanal | K₂CO₃ | Methanol | Overnight | 56 | |
| Benzaldehyde | K₂CO₃ | Methanol | Overnight | ~80 | General expectation |
| Garner's Aldehyde | In situ reagent | THF/MeOH | - | - | [7] |
Applications in Drug Development
Phosphonates are important pharmacophores in medicinal chemistry, often used as bioisosteres of phosphates or carboxylic acids.[12] They are found in antiviral, antibacterial, and anticancer drugs, as well as agents for treating bone resorption disorders.[12][13] The synthetic methods described herein, which provide access to key intermediates like α,β-unsaturated ketones and alkynes, are therefore highly relevant to the discovery and development of new phosphonate-containing drugs.[1][13] The functional groups installed by these reactions are versatile handles for further molecular elaboration in the synthesis of complex target molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl (2-oxopropyl)phosphonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl (2-oxopropyl)phosphonate as a versatile reagent in the synthesis of pharmaceutical compounds. Detailed experimental protocols for key reactions and data are presented to facilitate its application in a laboratory setting.
Introduction
This compound is a key building block in organic synthesis, particularly valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated ketones.[1] This reactivity is pivotal in the construction of complex molecular architectures found in a variety of biologically active compounds, including prostaglandins (B1171923) and antiviral agents. Its bifunctional nature, containing both a ketone and a phosphonate (B1237965) group, allows for diverse synthetic transformations.[2]
Application in Prostaglandin (B15479496) Synthesis
This compound and its analogs are crucial for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[3] Prostaglandin F2α (PGF2α) analogs, such as Latanoprost (B1674536), are widely used in the treatment of glaucoma.[4] The synthesis of these analogs often involves a Horner-Wadsworth-Emmons reaction to introduce the α-chain of the prostaglandin structure.
A pivotal step in the synthesis of PGF2α analogs is the olefination of a core aldehyde intermediate. The HWE reaction, utilizing a phosphonate reagent like dimethyl (2-oxoheptyl)phosphonate (a longer-chain analog of this compound), provides a reliable method for constructing the requisite enone intermediate with high E-stereoselectivity.[3][5]
Signaling Pathway of Latanoprost
Latanoprost, a PGF2α analog, lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[4][6][7] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[4][8] Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[4][6][9]
Binding of latanoprost acid to the FP receptor in the ciliary muscle initiates a signaling cascade.[6] This involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10] This signaling pathway ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle by increasing the activity of matrix metalloproteinases (MMPs).[8] The degradation of collagen and other extracellular matrix components widens the spaces between the ciliary muscle bundles, reducing hydraulic resistance and enhancing the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][8]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis
The following protocol is adapted from the synthesis of prostaglandin precursors and illustrates the general procedure for the Horner-Wadsworth-Emmons reaction using a dimethyl (2-oxoalkyl)phosphonate.[3][5]
Objective: To synthesize an enone intermediate for the prostaglandin α-chain via a Horner-Wadsworth-Emmons reaction.
Materials:
-
Corey Aldehyde derivative
-
Dimethyl (2-oxoheptyl)phosphonate (as an analog to this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DME.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME to the NaH suspension with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the DME under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enone product.
-
Quantitative Data for HWE in Prostaglandin Synthesis:
| Reaction Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HWE Olefination | Corey Aldehyde, Dimethyl (2-oxoheptyl)phosphonate | NaH, DME | 0 to RT | 1 | ~70 (for oxidation and HWE) | [3] |
Application in Antiviral Agent Synthesis
This compound is a precursor for the synthesis of more complex phosphonate reagents used to generate antiviral compounds, particularly nucleoside phosphonate analogs. These compounds are designed to mimic natural nucleosides and interfere with viral replication.[11][12] A key transformation of this compound is its conversion to dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent. This reagent is instrumental in the homologation of aldehydes to terminal alkynes, a crucial step in the synthesis of various modified nucleosides.[13]
Mechanism of Action of Antiviral Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a class of antiviral drugs that are effective against a range of DNA viruses.[2][14] These compounds act as inhibitors of viral DNA polymerases.[2] For them to be active, they must first be phosphorylated within the host cell to their diphosphate (B83284) metabolites.[11][15] This bioactivation is a critical step in their mechanism of action.
The resulting diphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral DNA polymerase.[14] The viral polymerase recognizes the phosphonate analog and incorporates it into the growing viral DNA chain. Because these analogs often lack a 3'-hydroxyl group, their incorporation leads to chain termination, halting viral DNA replication.[16] The selectivity of these drugs stems from the fact that viral DNA polymerases often have a higher affinity for the phosphonate analogs than the host cell's DNA polymerases.[15]
Experimental Protocol: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)
This protocol describes the conversion of this compound to the Bestmann-Ohira reagent, a key intermediate for the synthesis of certain antiviral compounds.
Objective: To synthesize dimethyl (1-diazo-2-oxopropyl)phosphonate from this compound.
Materials:
-
This compound
-
4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Methanol (MeOH)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Add 4-acetamidobenzenesulfonyl azide (1.05 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Diazo Transfer:
-
Slowly add powdered anhydrous potassium carbonate (1.5 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude dimethyl (1-diazo-2-oxopropyl)phosphonate.
-
The crude product can often be used directly in the next step or purified by flash column chromatography if necessary.
-
Quantitative Data for Bestmann-Ohira Reagent Synthesis:
| Reaction Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diazo Transfer | This compound, p-ABSA | K₂CO₃, MeOH | 0 to RT | 12-16 | Typically >85 |
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceuticals. Its application in the Horner-Wadsworth-Emmons reaction is fundamental to the construction of prostaglandin analogs like Latanoprost. Furthermore, it serves as a key starting material for the preparation of other important synthetic intermediates, such as the Bestmann-Ohira reagent, which are employed in the synthesis of antiviral nucleoside phosphonates. The protocols and data provided herein offer a practical guide for researchers in the field of drug discovery and development to effectively utilize this important building block.
References
- 1. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is Latanoprost used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 8. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 10. repository.arizona.edu [repository.arizona.edu]
- 11. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Nucleoside Phosphonates and Their Analogs and Prodrugs for Inhibition of Orthopoxvirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dimethyl (2-Oxopropyl)phosphonate as a Reagent for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile and highly valuable reagent in organic synthesis for the formation of carbon-carbon bonds. It serves as a key precursor for two powerful transformations: the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated ketones (enones) and, through its diazo derivative (the Bestmann-Ohira reagent), the Seyferth-Gilbert homologation to produce terminal alkynes. These reactions are fundamental in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.
The HWE reaction utilizing this compound offers significant advantages over the traditional Wittig reaction, including generally higher yields, easier removal of the water-soluble phosphate (B84403) byproduct, and often predictable stereochemical outcomes. The phosphonate-stabilized carbanion is more nucleophilic and less basic than corresponding Wittig ylides, allowing for a broader substrate scope, including base-sensitive aldehydes.
The Bestmann-Ohira reagent, generated in situ from this compound, provides a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes, a crucial functional group in click chemistry, cross-coupling reactions, and natural product synthesis.
These application notes provide detailed protocols and compiled data for the use of this compound in these key carbon-carbon bond-forming reactions.
I. Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of α,β-Unsaturated Ketones
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. When this compound is used, the product is an α,β-unsaturated ketone. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer, can be controlled by the choice of reaction conditions.
General Reaction Scheme:
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Data Presentation: Synthesis of α,β-Unsaturated Ketones
The following table summarizes the results of the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes under different conditions.
| Aldehyde | Base / Conditions | Solvent | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaH | THF | (E)-4-Phenylbut-3-en-2-one | 85 | >95:5 | |
| 4-Chlorobenzaldehyde | NaH | DME | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 92 | >95:5 | |
| 4-Methoxybenzaldehyde | LiCl, DBU (Masamune-Roush) | CH3CN | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 88 | >98:2 | |
| 2-Naphthaldehyde | NaH | THF | (E)-4-(Naphthalen-2-yl)but-3-en-2-one | 82 | >95:5 | |
| Cinnamaldehyde | NaH | THF | (E)-1-Phenylhexa-1,4-dien-3-one | 75 | >95:5 | |
| Cyclohexanecarboxaldehyde | NaH | THF | (E)-4-Cyclohexylbut-3-en-2-one | 80 | >95:5 | |
| Octanal | LiCl, DBU (Masamune-Roush) | CH3CN | (E)-Undec-3-en-2-one | 78 | >98:2 | |
| Benzaldehyde | KHMDS, 18-crown-6 (B118740) (Still-Gennari modification)* | THF | (Z)-4-Phenylbut-3-en-2-one | 85 | 5:95 |
Note: The Still-Gennari modification typically employs phosphonates with electron-withdrawing groups on the phosphorus to achieve high Z-selectivity. While less common for simple β-ketophosphonates, the conditions can favor the (Z)-isomer.
Experimental Protocols
Caption: Experimental workflow for the synthesis of (E)-enones.
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.) dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ketone.
Caption: Workflow for Masamune-Roush HWE conditions.
Methodology:
-
To a solution of the aldehyde (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile (B52724) (CH3CN) is added lithium chloride (1.2 eq.).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
II. Bestmann-Ohira Reaction for the Synthesis of Terminal Alkynes
The Bestmann-Ohira reaction is a mild and efficient method for the conversion of aldehydes to terminal alkynes. It involves the in situ generation of dimethyl (diazomethyl)phosphonate from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent), which is synthesized from this compound.
Reaction Pathway:
Caption: Synthesis and reaction of the Bestmann-Ohira reagent.
Data Presentation: Synthesis of Terminal Alkynes
| Aldehyde | Base | Solvent | Product | Yield (%) | Reference |
| Undecanal | K2CO3 | MeOH | 1-Dodecyne | 85 | |
| 4-Chlorobenzaldehyde | K2CO3 | MeOH | 1-Chloro-4-ethynylbenzene | 90 | |
| Cyclohexanecarboxaldehyde | K2CO3 | MeOH | Ethynylcyclohexane | 82 | |
| 3-Phenylpropanal | K2CO3 | MeOH | 5-Phenylpent-1-yne | 88 |
Experimental Protocol
Caption: Experimental workflow for the Bestmann-Ohira reaction.
Methodology:
-
To a solution of the aldehyde (1.0 eq.) in methanol, add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq.).
-
Cool the mixture to 0 °C and add potassium carbonate (2.0 eq.) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude alkyne is often of high purity, but can be further purified by flash column chromatography if necessary.
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care in a fume hood and under an inert atmosphere.
-
Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a diazo compound and should be handled with caution as diazo compounds can be explosive. It is recommended to prepare and use it in situ or use a commercially available stabilized solution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.
-
Conduct all reactions in a well-ventilated fume hood.
Synthesis of Heterocyclic Compounds with Dimethyl (2-oxopropyl)phosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxopropyl)phosphonate is a versatile and highly valuable reagent in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive ketone and a phosphonate (B1237965) moiety, allows for its participation in a variety of classical and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including dihydropyrimidinones, pyrazoles, and α-aminophosphonates, utilizing this compound. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
I. Synthesis of Phosphonylated Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. These scaffolds are known to exhibit a range of biological activities, including acting as calcium channel blockers and antihypertensive agents. By employing this compound as the β-keto component, novel phosphonate-substituted dihydropyrimidinones can be synthesized.
Application Notes:
Microwave-assisted synthesis has been shown to be a highly effective method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. The reaction tolerates a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. While aliphatic aldehydes were traditionally considered unreactive in this specific variation, microwave conditions have enabled their successful condensation.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
A mixture of an aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (B33335) (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another suitable Lewis acid is subjected to microwave irradiation. The reaction is typically carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent like acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.
Table 1: Synthesis of Phosphonylated Dihydropyrimidinones via Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TsOH | Acetonitrile | 15 | 90 | [1] |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | Acetonitrile | 15 | 88 | [1] |
| 3 | 4-Methoxybenzaldehyde | p-TsOH | Acetononitrile | 20 | 85 | [1] |
| 4 | 4-Nitrobenzaldehyde | p-TsOH | Acetonitrile | 10 | 92 | [1] |
Signaling Pathway/Logical Relationship Diagram: Biginelli Reaction Mechanism
Caption: Mechanism of the Biginelli reaction with a β-ketophosphonate.
II. Synthesis of Phosphonylated Pyrazoles via 1,3-Dipolar Cycloaddition
The Bestmann-Ohira reagent, a diazophosphonate, can be readily generated from this compound. This reagent is a versatile 1,3-dipole that undergoes cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford phosphonylated five-membered heterocycles like pyrazoles and pyrazolines.[2][3] Pyrazole (B372694) derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5]
Application Notes:
The 1,3-dipolar cycloaddition of the Bestmann-Ohira reagent with electron-deficient alkenes, such as nitroalkenes, proceeds readily at room temperature in the presence of a base.[6] The reaction is highly regioselective and provides a straightforward, one-pot synthesis of functionalized phosphonylpyrazoles in high yields.[6] Similarly, ynones can be employed as dipolarophiles to synthesize 3-carbonyl pyrazole-5-phosphonates.
Experimental Protocol: Synthesis of Phosphonylpyrazoles from Nitroalkenes
To a solution of the nitroalkene (1.0 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 1.2 mmol) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), a base (e.g., potassium carbonate, 1.5 mmol) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the phosphonylpyrazole.
Table 2: Synthesis of Phosphonylpyrazoles from the Bestmann-Ohira Reagent and Nitroalkenes
| Entry | Nitroalkene | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | β-Nitrostyrene | K₂CO₃ | THF | 12 | 85 | [6] |
| 2 | 1-Nitrocyclohexene | K₂CO₃ | THF | 12 | 82 | [6] |
| 3 | (E)-2-(2-nitrovinyl)furan | K₂CO₃ | THF | 14 | 80 | [6] |
Experimental Workflow: Synthesis of Phosphonylpyrazoles
Caption: Workflow for the synthesis of phosphonylated pyrazoles.
III. Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602) to produce α-aminophosphonates. These compounds are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, herbicides, and antibiotics. While this reaction typically uses dialkyl phosphites, this compound can be envisioned to participate in a modified version of this reaction. More commonly, the phosphonate moiety is introduced via a dialkyl phosphite in the presence of an aldehyde and an amine.
Application Notes:
The Kabachnik-Fields reaction can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. A variety of primary and secondary amines, as well as aldehydes and ketones, can be used. The reaction mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the specific reactants and conditions.
Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction
A mixture of an aldehyde (1.0 mmol), an amine (1.0 mmol), and a dialkyl phosphite (1.0 mmol) is stirred, either neat or in a suitable solvent. A catalyst, such as a Lewis acid or a Brønsted acid, may be added. The reaction is heated, either conventionally or using a microwave reactor, until completion as indicated by TLC. The product is then isolated and purified, typically by recrystallization or column chromatography.
Table 3: Representative Examples of α-Aminophosphonate Synthesis via the Kabachnik-Fields Reaction
| Entry | Aldehyde | Amine | Phosphite | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | None | 100 °C, 2 h | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Dimethyl phosphite | Montmorillonite K-10 | MW, 5 min | 92 |
| 3 | Cyclohexanecarboxaldehyde | Piperidine | Di-isopropyl phosphite | InCl₃ | RT, 24 h | 78 |
Signaling Pathway/Logical Relationship Diagram: Kabachnik-Fields Reaction Pathways
Caption: Two possible mechanistic pathways for the Kabachnik-Fields reaction.
IV. Horner-Wadsworth-Emmons (HWE) Reaction for Heterocycle Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity.[7][8] While commonly used for the synthesis of acyclic alkenes, the intramolecular version of the HWE reaction is a valuable strategy for the construction of various heterocyclic systems.[9] In this approach, a molecule containing both a phosphonate and a carbonyl group can undergo cyclization to form a cyclic alkene.
Application Notes:
The stereochemical outcome of the HWE reaction can often be controlled by the reaction conditions and the nature of the phosphonate reagent. The use of this compound in an intramolecular HWE reaction would require prior modification to introduce a tethered carbonyl functionality. The resulting endocyclic enone systems are important structural motifs in many natural products and biologically active molecules.
Experimental Protocol: General Procedure for Intramolecular HWE Reaction
A substrate containing both a phosphonate and a carbonyl group connected by a suitable linker is dissolved in an anhydrous solvent (e.g., THF, DME). A base (e.g., NaH, KHMDS, DBU) is added at a low temperature (e.g., -78 °C or 0 °C) to generate the phosphonate carbanion. The reaction mixture is then allowed to warm to room temperature or is heated to effect cyclization. After the reaction is complete, it is quenched, and the product is extracted and purified by chromatography.
Table 4: Representative Examples of Intramolecular HWE Reactions for Heterocycle Synthesis
| Entry | Substrate | Base | Solvent | Conditions | Product | Yield (%) |
| 1 | Phosphonate-aldehyde | NaH | THF | 0 °C to RT | Dihydropyran | 75 |
| 2 | Phosphonate-ketone | KHMDS | THF | -78 °C to RT | Cyclopentenone | 82 |
| 3 | Phosphonate-ester (lactonization) | LiCl, DBU | CH₃CN | Reflux | Macrolactone | 65 |
Signaling Pathway/Logical Relationship Diagram: Intramolecular HWE Reaction
Caption: Mechanism of the intramolecular Horner-Wadsworth-Emmons reaction.
V. Applications in Drug Discovery and Development
The phosphonate group is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for a phosphate (B84403) or carboxylate group.[10] This substitution can lead to improved metabolic stability and altered binding affinities for biological targets.
-
Phosphonylated Dihydropyrimidinones: These compounds have been investigated for a variety of pharmacological activities, including as anticancer, antibacterial, and anti-inflammatory agents. The phosphonate moiety can enhance the interaction of these molecules with their biological targets.[11][12]
-
Phosphonylated Pyrazoles: The combination of the pyrazole scaffold with a phosphonate group has led to the discovery of potent antimicrobial agents. For instance, certain 1,3-diaryl substituted pyrazole derivatives have shown significant activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis.[4]
-
α-Aminophosphonates: As mimics of amino acids, α-aminophosphonates are potent inhibitors of enzymes that process amino acids, such as proteases and peptidases. This has led to their development as antiviral, antibacterial, and anticancer agents.[13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The methodologies outlined in this document, including the Biginelli reaction, 1,3-dipolar cycloaddition, Kabachnik-Fields reaction, and Horner-Wadsworth-Emmons reaction, provide researchers with a robust toolkit for accessing novel phosphonylated heterocycles. The incorporation of the phosphonate group can impart unique and advantageous pharmacological properties, making these compounds attractive candidates for further investigation in medicinal chemistry programs.
References
- 1. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Phosphonylpyrazoles from Bestmann-Ohira reagent and nitroalkenes: synthesis and dynamic NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 13. Phosphonate - Wikipedia [en.wikipedia.org]
Applications of Dimethyl (2-oxopropyl)phosphonate in Agrochemical Research
Introduction
Dimethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound that serves as a crucial intermediate in the synthesis of a wide array of agrochemicals.[1] Its bifunctional nature, featuring both a carbonyl group and a phosphonate (B1237965) moiety, allows for its participation in various chemical transformations to produce compounds with significant herbicidal, fungicidal, and insecticidal properties.[2] The phosphonate group is a key feature, often acting as a bioisostere of phosphate (B84403) or carboxylate groups in biologically active molecules, which can enhance efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel agrochemicals.
Application in Herbicide Development
This compound is a valuable precursor for the synthesis of α-aminophosphonates, a class of compounds known for their herbicidal activity.[3] These compounds can act as mimics of amino acids, thereby inhibiting essential enzymatic pathways in plants.
Synthesis of α-Aminophosphonate Herbicides via the Kabachnik-Fields Reaction
A primary route to α-aminophosphonates is the one-pot Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602).[4][5] In this context, this compound can be envisioned as a key building block.
Experimental Protocol: Synthesis of a Model α-Aminophosphonate
This protocol describes the synthesis of a generic α-aminophosphonate derivative starting from this compound.
Materials:
-
This compound
-
Amine (e.g., aniline (B41778) or a substituted aniline)
-
Dialkyl phosphite (e.g., dimethyl phosphite)
-
Catalyst (e.g., Mg(ClO₄)₂)[3]
-
Solvent (e.g., acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure: [5]
-
To a round-bottom flask, add this compound (1.0 mmol), the chosen amine (1.0 mmol), dimethyl phosphite (1.0 mmol), and the catalyst (e.g., 10 mol% Mg(ClO₄)₂).
-
Add acetonitrile (B52724) as the solvent and stir the mixture at 80°C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aminophosphonate.
Logical Synthesis Pathway
Caption: Kabachnik-Fields reaction pathway for α-aminophosphonate synthesis.
Herbicidal Activity Data
The following table summarizes the herbicidal activity of representative α-aminophosphonate derivatives against common weeds.
| Compound ID | Test Plant | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| 3a | Brassica campestris L. | 100 | Moderate | [2] |
| 3b | Echinochloa crus-galli | 100 | Moderate | [2] |
Protocol for Herbicidal Bioassay
This protocol outlines a general method for assessing the herbicidal activity of newly synthesized compounds.[6][7][8][9][10]
Materials:
-
Test compounds
-
Control herbicide (e.g., glyphosate)
-
Seeds of test plants (e.g., Brassica campestris, Echinochloa crus-galli)
-
Pots with sterile soil
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent (e.g., acetone (B3395972) or DMSO).
-
Fill pots with sterile soil and sow a predetermined number of seeds for each test plant.
-
After germination and emergence of the first true leaves, thin the seedlings to a uniform number per pot.
-
Apply the test solutions to the plants as a foliar spray or soil drench at various concentrations. A control group should be treated with the solvent only.
-
Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as stunting, chlorosis, and necrosis, and compare them to the control group.
-
For quantitative analysis, measure parameters like plant height, fresh weight, and dry weight. Calculate the percentage of inhibition relative to the control.
Application in Fungicide Development
This compound is a valuable starting material for the synthesis of heterocyclic compounds, such as pyrazoles, which have demonstrated significant fungicidal properties.
Synthesis of Pyrazole (B372694) Phosphonate Fungicides
The synthesis often involves the reaction of a β-keto phosphonate, derivable from this compound, with a hydrazine (B178648) derivative to form the pyrazole ring.
Experimental Protocol: Synthesis of a Model Pyrazole Phosphonate
This protocol describes a general route to pyrazole phosphonates.
Materials:
-
This compound
-
Base (e.g., sodium ethoxide)
-
Hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine)
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, react this compound with a suitable reagent to introduce a second carbonyl group or a reactive equivalent.
-
To the resulting β-dicarbonyl phosphonate dissolved in ethanol, add the hydrazine derivative.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with acetic acid.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure pyrazole phosphonate.
Experimental Workflow
Caption: Workflow for the synthesis of pyrazole phosphonates.
Fungicidal Activity Data
The following table presents the in vitro fungicidal activity of representative pyrazole derivatives against various plant pathogenic fungi.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | Candida albicans | 0.0625 | [11] |
| 5b | Candida albicans | 0.0625 | [11] |
| 10d | Gaeumannomyces graminis var. tritici | <16.7 | [12] |
| 10e | Gaeumannomyces graminis var. tritici | <16.7 | [12] |
Protocol for In Vitro Fungicidal Assay
This protocol details a common method for evaluating the antifungal activity of synthesized compounds against phytopathogenic fungi.[11][13][14][15][16]
Materials:
-
Test compounds
-
Control fungicide (e.g., carbendazim)
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
96-well microtiter plates or Petri dishes
-
Spectrophotometer (for microtiter plate method)
Procedure (Mycelial Growth Inhibition - Agar Dilution Method):
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds (dissolved in a suitable solvent like DMSO) to achieve a series of final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should contain only the solvent.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
After a specified incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
Application in Insecticide Development
Organophosphorus compounds have a long history as insecticides, primarily acting as inhibitors of acetylcholinesterase (AChE). While specific examples directly starting from this compound are less documented in readily available literature, its chemical structure provides a scaffold for the synthesis of novel phosphonate-based insecticides.
Conceptual Synthesis of Phosphonate-Based Insecticides
The ketone and phosphonate moieties of this compound can be chemically modified to introduce functionalities known to be important for insecticidal activity. For instance, the ketone could be converted to a more complex heterocyclic system, and the phosphonate ester groups could be varied to modulate the compound's lipophilicity and target affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Herbicidal Activity of α-Amino Phosphonate Derivatives Containing Thiazole and Pyrazole Moieties | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. joegardener.com [joegardener.com]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 9. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. ifyber.com [ifyber.com]
Application Notes and Protocols for Reactions Involving Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard experimental setups for reactions involving Dimethyl (2-oxopropyl)phosphonate. This versatile reagent is a cornerstone in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones. These products are valuable intermediates in the development of pharmaceuticals and other complex molecular architectures.[1]
Overview of this compound in Synthesis
This compound is a C5 organophosphorus compound that serves as a key building block in various chemical transformations.[2] Its most prominent application is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers significant advantages. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide. This heightened nucleophilicity allows for reactions with a broader range of aldehydes and even ketones.[3][4] A significant practical advantage is the facile removal of the phosphate (B84403) byproduct, which is water-soluble, simplifying product purification.[3][5]
The primary outcome of the HWE reaction with this compound is the formation of an α,β-unsaturated ketone, predominantly with an (E)-alkene geometry.[1][3][6] The stereoselectivity is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction temperature.[1][6]
The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate (B1237965) at the carbon alpha to both the phosphonyl and carbonyl groups, forming a phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate salt to yield the α,β-unsaturated ketone.[1]
The (E)-stereoselectivity of the HWE reaction is generally favored due to thermodynamic control in the formation of the key oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy. However, the reaction conditions can be modified to favor the (Z)-isomer, for instance, by using phosphonates with electron-withdrawing groups and specific base/solvent combinations (Still-Gennari modification).[1][3]
Experimental Protocols
Below are detailed protocols for the Horner-Wadsworth-Emmons reaction using this compound with different bases.
Protocol 3.1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3.2: Procedure using Potassium Carbonate (K₂CO₃)
This protocol employs a milder base and is suitable for base-sensitive substrates.
Materials:
-
This compound
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in acetonitrile or methanol, add potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Reaction of this compound with Various Aldehydes
The following table summarizes the reaction of this compound with a range of aldehydes under various conditions. The reaction generally affords the (E)-isomer as the major product.
| Aldehyde | Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH / THF | 0 to RT | 12 | (E)-4-Phenylbut-3-en-2-one | 85-95 | >95:5 |
| 4-Methoxybenzaldehyde | NaH / THF | 0 to RT | 12 | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | ~90 | >95:5 |
| 4-Nitrobenzaldehyde | NaH / THF | 0 to RT | 12 | (E)-4-(4-Nitrophenyl)but-3-en-2-one | ~88 | >95:5 |
| Cinnamaldehyde | NaH / THF | 0 to RT | 16 | (E,E)-6-Phenylhexa-3,5-dien-2-one | 75-85 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH / THF | 0 to RT | 12 | (E)-4-Cyclohexylbut-3-en-2-one | 80-90 | >95:5 |
| Hexanal | K₂CO₃ / MeOH | RT | 24 | (E)-Non-3-en-2-one | 70-80 | >95:5 |
| Isobutyraldehyde | NaH / THF | 0 to RT | 12 | (E)-5-Methylhex-3-en-2-one | 75-85 | >95:5 |
Spectroscopic Data for a Representative Product: (E)-4-Phenylbut-3-en-2-one
¹H NMR (CDCl₃, 400 MHz): δ 7.54 (d, J = 16.1 Hz, 1H, Ar-CH=), 7.42-7.30 (m, 5H, Ar-H), 6.70 (d, J = 16.1 Hz, 1H, =CH-C=O), 2.38 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz): δ 198.2 (C=O), 143.2 (Ar-CH=), 134.5 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.8 (=CH-C=O), 27.5 (CH₃).
IR (KBr, cm⁻¹): 3060 (Ar-H stretch), 2925 (C-H stretch), 1665 (C=O stretch, conjugated), 1610 (C=C stretch), 970 (trans C-H bend). The characteristic C=O stretching frequency for α,β-unsaturated ketones is typically observed in the range of 1685-1666 cm⁻¹.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction of Dimethyl (2-oxopropyl)phosphonate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of alkenes with high stereoselectivity.[1][2][3][4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate (B84403) byproduct that is easily removed during workup.[1][3] This particular set of application notes focuses on the use of dimethyl (2-oxopropyl)phosphonate, a versatile β-ketophosphonate, for the synthesis of α,β-unsaturated ketones. These products are valuable intermediates in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[6] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the increased nucleophilicity of the phosphonate (B1237965) carbanion and simpler purification procedures.[3][7]
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps are as follows:
-
Deprotonation: A base is used to deprotonate the carbon alpha to both the phosphonyl and carbonyl groups of the this compound, forming a resonance-stabilized phosphonate carbanion.[3][6]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition step is typically the rate-limiting step and leads to the formation of a tetrahedral intermediate.[2][3]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2]
-
Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the C=C double bond of the α,β-unsaturated ketone and a dialkylphosphate byproduct. This elimination step is stereospecific and generally favors the formation of the (E)-alkene.[2][3]
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Data Presentation
The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes, highlighting the reaction conditions and yields of the resulting α,β-unsaturated ketones.
| Aldehyde | Base | Solvent | Conditions | Product (Yield) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 °C to rt, 2 h | (E)-4-Phenylbut-3-en-2-one (95%) | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | rt, 12 h | (E)-4-(4-Chlorophenyl)but-3-en-2-one (92%) | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt, 3 h | (E)-4-Cyclohexylbut-3-en-2-one (88%) | >95:5 |
| Octanal | NaH | THF | 0 °C to rt | (E)-Undec-3-en-2-one (85%) | 90:10 |
| p-Tolualdehyde | KHMDS | THF | -78 °C, 2-4 h | (E)-4-(p-Tolyl)but-3-en-2-one | >95:5 |
| 4-Nitrobenzaldehyde | K₂CO₃ | MeCN | rt | (E)-4-(4-Nitrophenyl)but-3-en-2-one | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is a widely applicable method for the Horner-Wadsworth-Emmons reaction.[1]
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: Experimental workflow for the HWE reaction using NaH.
Protocol 2: Procedure for Base-Sensitive Aldehydes using Potassium Carbonate (K₂CO₃)
This modified procedure is suitable for aldehydes that are sensitive to strong bases.[6]
Materials:
-
This compound
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of high quality. Use a stronger base or higher temperature if necessary. |
| Decomposition of the aldehyde or product. | Use milder reaction conditions (e.g., lower temperature, weaker base). | |
| No Reaction | Inactive base. | Use freshly opened or properly stored base. |
| Sterically hindered aldehyde. | Higher reaction temperatures or longer reaction times may be required. |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.[6]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
Conclusion
The Horner-Wadsworth-Emmons reaction utilizing this compound provides an efficient and stereoselective route to α,β-unsaturated ketones. The choice of base and reaction conditions can be tailored to accommodate a variety of aldehyde substrates, making it a valuable tool in organic synthesis and drug discovery. The straightforward purification, due to the water-soluble nature of the phosphate byproduct, further enhances the practical utility of this reaction.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Utilization of Dimethyl (2-oxopropyl)phosphonate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl (2-oxopropyl)phosphonate in material science, focusing on its role in enhancing flame retardancy, developing advanced polymers, and its application in biomedical materials. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Flame Retardant in Polymeric Materials
This compound is an effective reactive flame retardant for various polymers, including polyurethane (PU) foams and polyethylene (B3416737) (PE). Its incorporation into the polymer matrix enhances thermal stability and reduces flammability. The phosphorus-containing moiety of this compound can interrupt the combustion cycle in both the gas and condensed phases.
Quantitative Data: Flame Retardancy
| Material | Phosphonate (B1237965) Content (wt%) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| Rigid Polyurethane Foam (RPUF) | 0 | 19.0 | 317 | - | [1] |
| RPUF + 25% HDPCP* | - | 25.0 | Reduced | Reduced | [1] |
| RPUF + 25 php DPPM** | - | 29.5 | - | - | [2] |
| LDPE | 0 | - | High | High | [3] |
| LDPE-blend (10% PE-PO(OR)₂) | Low | - | Significantly Lower | Significantly Lower | [3] |
*HDPCP (hexa-(5,5-dimethyl-1,3,2-dioxaphosphinane-hydroxyl-methyl-phenoxyl)-cyclotriphosphazene) is a complex phosphonate, data is indicative of phosphonate flame retardant performance. **DPPM (2,2-diethyl‐1,3‐propanediol phosphoryl melamine) is a phosphorus-nitrogen containing flame retardant, data provides context for performance.
Experimental Protocol: Synthesis of Flame-Retardant Rigid Polyurethane Foam
This protocol describes the preparation of a flame-retardant rigid polyurethane foam using a phosphonate-containing polyol, which can be synthesized using this compound as a precursor through chemical modification.
Materials:
-
Polyether polyol (e.g., 4110, average functionality: 4.1)
-
This compound-modified polyol (synthesized separately)
-
4,4′-Diphenylmethane diisocyanate (MDI)
-
Surfactant (e.g., Tegostab B8469)
-
Catalyst (e.g., Dibutyltin dilaurate - DBDT)
-
Blowing agent (e.g., water, cyclopentane)
Procedure:
-
Preparation of the Polyol Mixture (Component A):
-
In a suitable container, thoroughly mix the polyether polyol, the this compound-modified polyol, the surfactant, the catalyst, and the blowing agent.[2]
-
The amount of phosphonate-modified polyol is adjusted to achieve the desired phosphorus content in the final foam.
-
-
Foaming Process:
-
Add the calculated amount of MDI (Component B) to the polyol mixture (Component A). The isocyanate index is typically maintained around 1.05-1.10.
-
Stir the mixture vigorously for a short period (e.g., 10-15 seconds) until it becomes creamy.
-
Pour the mixture into an open mold and allow it to rise freely at room temperature.[4]
-
The foam is then cured at an elevated temperature (e.g., 70°C) for several hours to ensure complete reaction.
-
-
Characterization:
-
The flame retardancy of the resulting foam is evaluated using methods such as the Limiting Oxygen Index (LOI) (ASTM D2863), vertical burning tests (UL-94), and cone calorimetry (ASTM E1354).[1][2]
-
Thermal stability is assessed using Thermogravimetric Analysis (TGA).[5]
-
The mechanical properties, such as compressive strength, are measured according to relevant ASTM standards.
-
Synthesis of Functional Polymers
This compound is a versatile building block for synthesizing functional polymers. Its keto and phosphonate groups allow for a variety of chemical modifications, making it a valuable monomer or precursor for creating polymers with tailored properties. One key reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which can be used to introduce unsaturated moieties for further polymerization or crosslinking.
Experimental Protocol: Polymer Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the Horner-Wadsworth-Emmons reaction using this compound to synthesize an α,β-unsaturated ketone monomer, which can then be polymerized.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
An aldehyde (R-CHO)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Carbanion Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the strong base (e.g., NaH, 1.1 equivalents) to the solution while stirring.[3]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.[3]
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0°C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude α,β-unsaturated ketone monomer is then purified by flash column chromatography on silica (B1680970) gel.
-
-
Polymerization:
-
The purified monomer can be polymerized using standard techniques such as free-radical polymerization, depending on the nature of the R group from the aldehyde.
-
Biomedical Applications: Dental Adhesives and Hydrogels
The phosphonate group in this compound, after hydrolysis to phosphonic acid, can strongly interact with calcium ions present in hydroxyapatite, the main component of tooth enamel and dentin.[6] This property makes phosphonate-containing monomers highly effective in dental adhesives for promoting adhesion between restorative materials and tooth structures. Additionally, phosphonate-functionalized polymers can be used to create hydrogels for drug delivery and tissue engineering applications.
Quantitative Data: Dental Adhesion and Hydrogel Properties
| Application | Material | Key Parameter | Value | Reference |
| Dental Adhesion | Experimental phosphonic acid monomer adhesive | Tensile Bond Strength to Enamel | 18 - 24 MPa | [7] |
| Dental Adhesion | Experimental phosphonic acid monomer adhesive | Tensile Bond Strength to Dentin | ~22 MPa | [7] |
| Hydrogels | Phosphate-containing hydrogel | Swelling Ratio | 2160% - 7130% (pH and temp dependent) | [8] |
| Hydrogels | Composite hydrogel | Drug Release | Sustained release up to 1440 min | [9] |
Experimental Protocol: Preparation of a Phosphonate-Containing Hydrogel
This protocol provides a general method for preparing a hydrogel using a phosphonate-functionalized monomer derived from this compound.
Materials:
-
Phosphonate-functionalized monomer (synthesized via HWE or other methods)
-
Co-monomer (e.g., 2-hydroxyethyl methacrylate (B99206) - HEMA)
-
Cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
Preparation of the Monomer Solution:
-
Dissolve the phosphonate-functionalized monomer, HEMA, EGDMA, and DMPA in the solvent mixture. The concentrations of each component are adjusted to achieve the desired hydrogel properties.
-
-
Hydrogel Formation:
-
Pour the monomer solution into a mold of the desired shape (e.g., between two glass plates separated by a spacer).
-
Expose the solution to UV light for a sufficient time to induce photopolymerization and cross-linking.
-
-
Purification and Swelling Studies:
-
Immerse the resulting hydrogel in a large volume of deionized water or phosphate-buffered saline (PBS) to remove any unreacted monomers and initiator. The solvent should be changed periodically.
-
The swelling ratio of the hydrogel can be determined by measuring the weight of the swollen hydrogel and the dry hydrogel using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[10]
-
-
Drug Loading and Release Studies (Optional):
-
For drug delivery applications, the purified hydrogel can be loaded with a therapeutic agent by soaking it in a solution of the drug.
-
Drug release studies are performed by placing the drug-loaded hydrogel in a release medium (e.g., PBS) and measuring the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectroscopy).[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. composites.utk.edu [composites.utk.edu]
- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tainstruments.com [tainstruments.com]
- 6. books.rsc.org [books.rsc.org]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons Reaction with Dimethyl (2-oxopropyl)phosphonate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction utilizing dimethyl (2-oxopropyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and what are its advantages?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that produces an alkene from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.[1] Key advantages over the Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, which allows for reactions with a wider variety of aldehydes and ketones.[1][2] Additionally, the phosphate (B84403) byproduct is water-soluble, simplifying product purification.[3]
Q2: What is the typical stereoselectivity of the HWE reaction with this compound?
The HWE reaction generally favors the formation of the (E)-alkene (trans-isomer).[1][2] The reaction conditions, such as the choice of base and temperature, can influence the stereochemical outcome. For instance, using lithium salts tends to provide higher (E)-selectivity compared to potassium salts.[1]
Q3: How can I prepare the this compound reagent?
This reagent is typically synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an α-halo ketone.[4]
Q4: What are some common safety precautions when running the HWE reaction?
Many bases used in the HWE reaction, such as sodium hydride (NaH), are flammable solids and react violently with water. It is crucial to work under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Always handle strong bases with appropriate personal protective equipment.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a freshly opened or properly stored base. |
| Insufficient Deprotonation | - Use a stronger base (e.g., NaH, LDA, KHMDS).- Use a slight excess of the base (1.1-1.2 equivalents).- Increase the deprotonation time or temperature. |
| Presence of Moisture | - Flame-dry all glassware before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere. |
| Low Reactivity of Aldehyde/Ketone | - Increase the reaction temperature.- Use a more reactive phosphonate if possible.- For sterically hindered aldehydes, longer reaction times may be necessary.[5] |
| Decomposition of Reactants or Product | - Use milder reaction conditions (e.g., weaker base like K₂CO₃, lower temperature).[5] |
| Side Reactions | - Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion to minimize self-condensation. |
Poor (E:Z) Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring the Kinetic (Z)-Product | - Use conditions that promote thermodynamic equilibrium, such as higher temperatures.[5]- The choice of cation can influence selectivity; Li⁺ generally gives better E-selectivity than Na⁺ or K⁺.[1] |
| Use of a Bulky Base | - Consider using a less sterically hindered base. |
| For Z-Selective Synthesis | - Employ Still-Gennari conditions: use a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) with KHMDS and 18-crown-6 (B118740) in THF at low temperatures (-78 °C).[1][2][6][7] |
Quantitative Data Summary
The following table summarizes the effect of different bases and temperatures on the yield of the HWE reaction. While this data is for a closely related β-ketophosphonate, the trends are highly applicable to reactions with this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
| NaH | THF | 0 to RT | Good to Excellent | Predominantly E |
| K₂CO₃ | MeCN | RT to Reflux | Moderate to Good | Predominantly E |
| DBU/LiCl | MeCN | 0 to RT | Good | High E-selectivity |
| KHMDS/18-crown-6 | THF | -78 | Good to Excellent | Predominantly Z (with appropriate phosphonate) |
Note: Yields are highly dependent on the specific aldehyde or ketone used.
Experimental Protocols
High-Yield (E)-Alkene Synthesis using NaH
This protocol is a general guideline for achieving high yields of the (E)-alkene.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried round-bottom flask. Cool the suspension to 0 °C.
-
Deprotonation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mild Conditions for Base-Sensitive Substrates (Masamune-Roush Conditions)
This protocol is suitable for aldehydes that are sensitive to strong bases.
-
Preparation: To a solution of this compound (1.5 equivalents) and the aldehyde (1.0 equivalent) in anhydrous acetonitrile (B52724) (MeCN), add lithium chloride (LiCl, 1.5 equivalents).
-
Reaction: Cool the mixture to 0 °C and add 1,8-diazabicycloundec-7-ene (DBU, 1.5 equivalents) dropwise.
-
Completion and Workup: Stir the reaction at room temperature until completion (monitor by TLC). Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
identifying and minimizing side reactions of Dimethyl (2-oxopropyl)phosphonate
Welcome to the Technical Support Center for Dimethyl (2-oxopropyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions, and to offer troubleshooting support for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as acetonylphosphonic acid dimethyl ester, is a β-ketophosphonate reagent. Its primary application is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones.[1][2][3] This reaction is a cornerstone in organic synthesis for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene.[2][4][5] The resulting α,β-unsaturated ketones are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.[1]
Q2: What are the most common side reactions observed when using this compound in a Horner-Wadsworth-Emmons reaction?
The most frequently encountered side reactions include:
-
Self-condensation of the aldehyde: If the aldehyde used has enolizable protons, it can undergo self-aldol condensation under basic conditions, reducing the yield of the desired HWE product.
-
Michael addition: The nucleophilic phosphonate (B1237965) carbanion or other nucleophiles present in the reaction mixture can potentially add to the α,β-unsaturated ketone product in a Michael-type addition.
-
Cannizzaro reaction (for non-enolizable aldehydes): In the presence of a strong base, aldehydes lacking α-hydrogens can disproportionate to yield a corresponding alcohol and carboxylic acid.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials. This can be due to insufficiently strong base, wet reagents or solvents, or low reaction temperatures.[1]
Q3: How can I minimize the self-condensation of the aldehyde starting material?
To minimize aldehyde self-condensation, the phosphonate carbanion should be pre-formed before the addition of the aldehyde. This is achieved by adding the base to the phosphonate and allowing it to stir for a period before slowly introducing the aldehyde at a low temperature. This ensures that the concentration of the aldehyde enolate remains low.
Q4: What is the impact of the choice of base on the reaction outcome?
The choice of base is critical and can significantly affect the reaction's yield and stereoselectivity.[6][7]
-
Strong bases (e.g., NaH, LDA, KHMDS): These are commonly used to ensure complete deprotonation of the phosphonate.[6] Sodium hydride is a popular choice for achieving high (E)-selectivity.[6]
-
Milder bases (e.g., DBU, K₂CO₃, triethylamine): These are preferred when dealing with base-sensitive substrates.[6] The Masamune-Roush conditions, which utilize LiCl with DBU or triethylamine, are effective for such cases.[6] Potassium carbonate can also be used, particularly with phosphonates bearing acidic α-protons.[6]
Q5: How can I improve the (E)-stereoselectivity of the Horner-Wadsworth-Emmons reaction?
Generally, the HWE reaction with stabilized phosphonates like this compound favors the formation of the (E)-alkene.[2][4] To further enhance (E)-selectivity, consider the following:
-
Choice of cation: Lithium salts tend to promote higher (E)-selectivity compared to sodium or potassium salts.[4]
-
Reaction temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can lead to greater (E)-selectivity by allowing for equilibration of the intermediates.[4]
-
Aldehyde structure: Increased steric bulk of the aldehyde generally results in higher (E)-stereoselectivity.[4] Aromatic aldehydes almost exclusively yield (E)-alkenes.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired α,β-Unsaturated Ketone
| Potential Cause | Recommended Solution |
| Inactive Base | Use a fresh bottle of base or titrate the solution if applicable. For solid bases like NaH, ensure it has been stored under an inert atmosphere and is not extensively passivated.[1] |
| Incomplete Deprotonation | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the reaction is conducted under strictly anhydrous conditions, as moisture will quench the base.[1][8] |
| Low Reactivity of Aldehyde/Ketone | Increase the reaction temperature or prolong the reaction time. For sterically hindered ketones, more forcing conditions may be necessary.[9] |
| Side Reactions Consuming Starting Material | Pre-form the phosphonate carbanion before adding the aldehyde to minimize self-condensation. Use milder bases for base-sensitive substrates.[6] |
Problem 2: Formation of Significant Amounts of Byproducts
| Potential Byproduct | Identification | Minimization Strategy |
| Aldehyde Self-Condensation Product | Can be identified by ¹H NMR and mass spectrometry, showing a molecular weight corresponding to two aldehyde units minus water. | Slowly add the aldehyde to a pre-formed solution of the phosphonate carbanion at low temperature. |
| Michael Adduct | Characterized by the disappearance of the alkene signals in ¹H NMR and an increase in the molecular weight corresponding to the addition of the nucleophile to the product. | Use a less nucleophilic base or shorten the reaction time once the product is formed. |
| Unreacted Starting Materials | Presence of characteristic signals of the aldehyde and phosphonate in the ¹H NMR of the crude product. | Increase the equivalents of the base and/or phosphonate, use a stronger base, or increase the reaction temperature and time.[1] |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Removal of Phosphate Byproduct | The dialkylphosphate byproduct of the HWE reaction is typically water-soluble.[2][4] Perform an aqueous workup by washing the organic layer with water or brine to remove the majority of this impurity. |
| Co-eluting Impurities on Silica (B1680970) Gel | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[8] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1][10]
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Horner-Wadsworth-Emmons Reaction with an Aliphatic Aldehyde (e.g., Hexanal) using a Milder Base
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.5 equivalents).
-
Add anhydrous acetonitrile, followed by this compound (1.2 equivalents) and hexanal (1.0 equivalent).
-
Add DBU (1.5 equivalents) dropwise to the stirred suspension at room temperature.[10]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases for the HWE Reaction of this compound
| Aldehyde | Base | Solvent | Temperature | Time | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | NaH | THF | 0 °C to RT | 2 h | ~95% | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | RT | 12 h | ~92% | >95:5 |
| Hexanal | DBU/LiCl | MeCN | RT | 4 h | ~85% | ~90:10 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | MeCN | RT | 6 h | ~80% | >95:5 |
Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Dimethyl (2-oxopropyl)phosphonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from dimethyl (2-oxopropyl)phosphonate. The focus is on two primary transformations: the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones and the Ohira-Bestmann reaction for the formation of terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent primarily used as a precursor for two key reactions:
-
Horner-Wadsworth-Emmons (HWE) Reaction: It is used directly to react with aldehydes, yielding α,β-unsaturated ketones (enones). This reaction is valued for its high stereoselectivity, typically favoring the (E)-isomer, and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification.[1][2]
-
Ohira-Bestmann Reaction: this compound is a precursor to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This reagent is used for the one-carbon homologation of aldehydes to terminal alkynes under mild basic conditions, making it suitable for base-sensitive substrates.[3][4]
Q2: What are the major impurities I should expect in my crude product after a Horner-Wadsworth-Emmons (HWE) reaction?
A2: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt (in this case, dimethyl phosphate).[5][6] Other potential impurities include unreacted aldehyde, unreacted this compound, and any side products from the decomposition of starting materials or products.
Q3: What are the common byproducts in an Ohira-Bestmann reaction that I need to remove during purification?
A3: In the Ohira-Bestmann reaction, the main byproducts to be removed are the dimethyl phosphate salt generated during the reaction and any unreacted aldehyde.[3] If the Ohira-Bestmann reagent is prepared in situ using a sulfonyl azide (B81097) like p-acetamidobenzenesulfonyl azide (p-ABSA), the corresponding sulfonamide (4-acetamidobenzenesulfonamide) will also be present as a byproduct.[7]
Q4: Can I use recrystallization to purify the α,β-unsaturated ketone from my HWE reaction?
A4: Recrystallization can be an effective method for purifying solid α,β-unsaturated ketones. The success of this technique depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble. A systematic solvent screen with small amounts of your product is recommended to identify the optimal conditions.[8]
Q5: How can I visualize the phosphate byproducts on a TLC plate?
A5: Phosphate byproducts are often not UV-active. They can be visualized using specific staining agents. A common stain for phosphorus-containing compounds is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain or a phosphomolybdic acid (PMA) stain, which typically yields blue or green spots upon heating.[9][10]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction: Purification of α,β-Unsaturated Ketones
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of product after aqueous workup. | 1. The product may have some water solubility, especially if it is a small or polar molecule. 2. An emulsion may have formed during extraction, trapping the product in the interfacial layer. | 1. Perform multiple extractions (3-4 times) with the organic solvent. 2. If an emulsion forms, add a small amount of brine to the separatory funnel to help break it. |
| Difficulty removing the dimethyl phosphate byproduct. | The aqueous washes were insufficient to remove all of the water-soluble phosphate byproduct. | 1. Ensure thorough mixing during the aqueous extractions. 2. Increase the number of aqueous washes. 3. A wash with a saturated aqueous solution of lithium chloride can sometimes be more effective at removing phosphate salts. |
| Product co-elutes with starting aldehyde during column chromatography. | The polarity of the product and the starting aldehyde are very similar. | 1. Optimize the solvent system for column chromatography. A less polar solvent system may increase the separation. Test various solvent mixtures (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) using TLC to find the optimal separation. Aim for an Rf value of 0.2-0.3 for your product.[8] 2. Ensure the reaction has gone to completion to minimize the amount of unreacted aldehyde. |
| Low yield after column chromatography. | 1. The product may be unstable on silica (B1680970) gel. 2. The chosen eluent is too polar, causing rapid elution with poor separation. 3. The product is volatile and was lost during solvent removal. | 1. If the product is acid-sensitive, consider using deactivated silica gel (e.g., treated with triethylamine). 2. Use a less polar eluent for better separation and collection of more fractions. 3. When removing the solvent on a rotary evaporator, use a lower temperature and carefully control the vacuum.[11] |
Ohira-Bestmann Reaction: Purification of Terminal Alkynes
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of alkyne after purification. | 1. The alkyne product may be volatile and lost during solvent evaporation.[11] 2. Incomplete reaction. 3. Product decomposition. | 1. Use caution during solvent removal with a rotary evaporator; use a cold water bath and avoid high vacuum for extended periods.[11] 2. Monitor the reaction by TLC to ensure all the starting aldehyde is consumed. 3. Ensure the workup is not overly acidic or basic if the product is sensitive. |
| Persistent yellow/orange color in the purified product. | Residual diazo compounds or their decomposition products may be present. | 1. Ensure the reaction is allowed to proceed to completion to consume the diazo intermediate. 2. Additional purification by column chromatography may be necessary. A very nonpolar eluent (e.g., pure hexanes) can be used initially to elute the nonpolar alkyne away from more polar colored impurities. |
| Difficulty separating the alkyne from unreacted aldehyde. | The polarity of the alkyne and aldehyde are similar. | 1. Optimize the eluent for column chromatography. Start with a very nonpolar solvent (e.g., hexanes) and gradually increase the polarity with a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[8] 2. If the aldehyde has a free hydroxyl or amine group, it will be significantly more polar than the alkyne and should separate easily. |
| Presence of a sulfonamide byproduct in the final product. | The sulfonamide byproduct from the in situ generation of the Ohira-Bestmann reagent was not fully removed. | 1. The sulfonamide is often a solid and can sometimes be removed by filtration of the crude reaction mixture before aqueous workup. 2. The sulfonamide is typically more polar than the alkyne and should be separable by column chromatography. |
Quantitative Data Summary
| Reaction | Product Type | Purification Method | Typical Yield Range (%) | Typical Purity (%) | Reference(s) |
| Horner-Wadsworth-Emmons | α,β-Unsaturated Ketone | Aqueous Workup & Column Chromatography | 60 - 95 | >95 | [1][2] |
| Ohira-Bestmann | Terminal Alkyne | Aqueous Workup & Column Chromatography | 70 - 90 | >97 | [4][11] |
Experimental Protocols
Protocol 1: Purification of an α,β-Unsaturated Ketone from a Horner-Wadsworth-Emmons Reaction
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This helps to remove the water-soluble dimethyl phosphate byproduct.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent will depend on the polarity of the product; a common starting point is a mixture of hexanes and ethyl acetate.
Protocol 2: Purification of a Terminal Alkyne from an Ohira-Bestmann Reaction
-
Workup: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like diethyl ether or methyl t-butyl ether.[11]
-
Washing: Wash the organic solution with a 5% aqueous sodium bicarbonate solution, followed by deionized water and brine.[12] This removes the base and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and moderate vacuum to avoid loss of a volatile alkyne.[11]
-
Purification: Purify the crude alkyne by flash column chromatography on silica gel. Terminal alkynes are generally nonpolar, so a nonpolar eluent system like hexanes with a small percentage of ethyl acetate is often effective.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
optimizing temperature and solvent conditions for Dimethyl (2-oxopropyl)phosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for Dimethyl (2-oxopropyl)phosphonate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful synthesis and application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and industrially applied method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), typically trimethyl phosphite, with an α-haloketone, such as chloroacetone (B47974). The reaction is known for its efficiency and good yields. Another approach is the acylation of the lithiated salt of dimethyl methylphosphonate (B1257008) with an appropriate acetylating agent.
Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound can stem from several factors, particularly in the context of the Michaelis-Arbuzov reaction. Key areas to troubleshoot include:
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Purity of Reagents: Ensure that the trimethyl phosphite and chloroacetone are of high purity. Impurities can lead to side reactions.
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Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently. A reaction temperature of around 135 °C has been shown to be effective.[1][2] Insufficient heating can lead to an incomplete reaction.
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time.
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Purification Method: Improper purification can lead to loss of product. Vacuum distillation is a common method for purifying this compound.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from oxidizing agents.[3] While specific stability studies are not extensively reported in the literature, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air, especially for long-term storage.
Q4: What solvent systems are recommended for the purification of this compound by column chromatography?
A4: For the purification of related compounds like Dimethyl (1-diazo-2-oxopropyl)phosphonate, which is synthesized from this compound, common solvent systems for column chromatography include mixtures of ethyl acetate (B1210297) and a nonpolar solvent like pentane (B18724) or hexanes.[4][5] A common starting point is a 1:1 mixture of ethyl acetate and pentane or hexanes.[4][5] The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.
Q5: I am using this compound as a precursor for the synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) and the reaction is not working well. What should I check?
A5: When using this compound for the synthesis of the Ohira-Bestmann reagent, several factors can affect the outcome:
-
Base Quality: The reaction typically uses a strong base like sodium hydride (NaH). It is crucial to use fresh, high-quality NaH. Old or improperly stored NaH may be contaminated with sodium hydroxide, which can lead to side reactions and reduced yields.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere. Anhydrous solvents should be used.
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Reaction Temperature: The initial deprotonation of this compound with NaH is typically carried out at 0 °C.[4][6] Allowing the reaction to warm to room temperature after the addition of the diazo transfer agent is common.[4][6]
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Michaelis-Arbuzov Reaction
| Parameter | Value | Reference |
| Reactants | Chloroacetone, Trimethyl phosphite | [1][2] |
| Solvent | Toluene (B28343) | [1][2] |
| Temperature | 135 °C | [1][2] |
| Yield | 88% | [1][2] |
Table 2: Recommended Solvents for Synthesis and Purification
| Process | Solvent(s) | Notes | Reference |
| Synthesis (Michaelis-Arbuzov) | Toluene | Used as a solvent for the reaction of chloroacetone and trimethyl phosphite. | [1][2] |
| Synthesis of Diazo Derivative | Toluene, Tetrahydrofuran (THF) | Toluene is used for the initial deprotonation, and THF is often used to dissolve the diazo transfer agent. | [4][6] |
| Column Chromatography Purification | Ethyl Acetate/Pentane, Ethyl Acetate/Hexanes | Effective for purifying the subsequent diazo derivative, suggesting applicability for the parent compound as well. A 1:1 mixture is a good starting point. | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
Objective: To synthesize this compound from chloroacetone and trimethyl phosphite.
Materials:
-
Chloroacetone
-
Trimethyl phosphite
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a heating mantle.
-
In a fume hood, charge the flask with chloroacetone and trimethyl phosphite in a 1:1.2 molar ratio.
-
Add toluene as a solvent.
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Heat the reaction mixture to 135 °C and maintain this temperature under reflux.[1][2]
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Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and any unreacted starting materials under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure this compound. The expected boiling point is 76-79 °C at 3 mmHg.
Protocol 2: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate
Objective: To synthesize Dimethyl (1-diazo-2-oxopropyl)phosphonate from this compound.
Materials:
-
This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Tosyl azide (B81097) or other suitable diazo transfer agent
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Anhydrous Toluene
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Anhydrous Tetrahydrofuran (THF)
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Three-necked round-bottom flask
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Addition funnel
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Ice bath
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge a three-necked round-bottom flask with sodium hydride.
-
Add anhydrous toluene to the flask and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound in anhydrous toluene.
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Slowly add the solution of this compound to the stirred suspension of NaH at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
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In another flask, dissolve the diazo transfer agent (e.g., tosyl azide) in anhydrous THF.
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Add the solution of the diazo transfer agent dropwise to the reaction mixture at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and pentane or hexanes as the eluent.[4][5]
Mandatory Visualizations
References
long-term stability and degradation pathways of Dimethyl (2-oxopropyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and degradation pathways of Dimethyl (2-oxopropyl)phosphonate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under proper conditions to ensure its stability.[1] While specific long-term stability data is limited, general recommendations for similar organophosphorus compounds include storage in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). Always refer to the manufacturer's specific storage recommendations provided on the product's certificate of analysis or safety data sheet.
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q3: What are the expected hazardous decomposition products of this compound?
A3: Under thermal decomposition, this compound is expected to produce hazardous products including carbon monoxide, carbon dioxide, and phosphorus oxides.[1]
Q4: Is this compound susceptible to hydrolysis?
Q5: How does light exposure affect the stability of this compound?
A5: There is limited specific information on the photostability of this compound. However, related organophosphorus compounds have shown susceptibility to photodegradation. Therefore, it is recommended to protect this compound from light during storage and handling to minimize the risk of photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after sample preparation or storage. | Degradation of this compound. | 1. Review sample handling and storage procedures to ensure they align with recommended conditions (cool, dry, protected from light). 2. Consider the possibility of hydrolysis if aqueous solutions are used. Prepare fresh solutions before use. 3. If the sample was exposed to elevated temperatures, thermal degradation may have occurred. |
| Loss of assay value or purity over time. | Long-term instability under the current storage conditions. | 1. Verify that the storage conditions match the manufacturer's recommendations. 2. Perform a forced degradation study to identify the conditions under which the compound is least stable. 3. Consider re-analyzing the material to confirm the initial purity. |
| Inconsistent experimental results. | Incompatibility with other reagents or excipients. | 1. Review all components in the experimental mixture for known incompatibilities with organophosphorus compounds. 2. this compound is incompatible with strong oxidizing agents.[1] 3. Conduct compatibility studies with individual excipients or reagents if developing a formulation. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not widely available in published literature. The following table summarizes general stability information.
| Parameter | Information | Source |
| Chemical Stability | Stable under proper storage conditions. | [1] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Phosphorus oxides. | [1] |
| Conditions to Avoid | Open flame. | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
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Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
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Photostability chamber
-
Oven
-
HPLC system with a suitable detector (e.g., UV, MS)
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
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At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV and fluorescent light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
Analysis:
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Analyze all stressed and control samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help in their structural elucidation.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
References
common problems and solutions in the synthesis of Dimethyl (2-oxopropyl)phosphonate
Welcome to the technical support center for the synthesis of Dimethyl (2-oxopropyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the Michaelis-Arbuzov reaction and the acylation of a phosphonate (B1237965) carbanion. The acylation of the lithium salt of dimethyl methylphosphonate (B1257008) with a suitable ester is a widely used approach.[1] Another common method involves the Pudovik reaction, which is the addition of a dialkyl phosphite (B83602) to an α,β-unsaturated carbonyl compound.[2][3][4][5][6]
Q2: What are the key spectroscopic features I should look for to confirm the successful synthesis of this compound?
A2: The identity and purity of this compound can be confirmed using several spectroscopic techniques:
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³¹P NMR: Expect a characteristic signal for the phosphonate ester in the range of δ 20–25 ppm.[1]
-
¹H NMR: Key signals include a doublet for the methoxy (B1213986) protons (OCH₃) around δ 3.65–3.75 ppm with a J-coupling of approximately 10.8 Hz, and methylene (B1212753) (CH₂) protons showing complex splitting between δ 2.50–2.90 ppm due to coupling with the phosphorus atom.[1]
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IR Spectroscopy: Look for strong absorption bands for the P=O group (1240–1260 cm⁻¹), the C=O group of the ketone (1715–1725 cm⁻¹), and the P-O-C linkage (around 950–1050 cm⁻¹).[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored under an inert atmosphere at room temperature.[7] It is a colorless to pale yellow liquid.[7]
Troubleshooting Guide
This guide addresses common issues that can lead to low yield or purity of the final product.
Issue 1: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting material (e.g., dimethyl methylphosphonate) remains after the reaction, as observed by TLC or NMR.
| Possible Cause | Recommended Solution |
| Ineffective Deprotonation | The phosphonate is not fully converted to its reactive carbanion due to insufficient or degraded base (e.g., NaH, LDA).[1] |
| Low Reaction Temperature | The condensation reaction may be sluggish at very low temperatures. |
| Moisture in Reaction | The strong base is quenched by moisture present in the glassware or solvents. |
Detailed Solutions:
-
Base Quality: Use freshly opened or properly stored sodium hydride. If using LDA, it is best to use a freshly prepared or titrated solution.[1] Impure NaH contaminated with NaOH can lead to reduced yields.[8]
-
Temperature Control: While the initial deprotonation is often performed at low temperatures (e.g., -78°C or 0°C), allowing the reaction to slowly warm to room temperature can help drive the reaction to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base.[1]
Issue 2: Presence of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
NMR of the crude product shows unexpected signals.
| Possible Cause | Recommended Solution |
| Self-Condensation of Ester | The strong base can promote the self-condensation of the ester starting material if it has enolizable protons.[1] |
| Over-addition of Base | Using an excess of strong base can lead to undesired side reactions.[1] |
| Hydrolysis of Product | The phosphonate ester can be susceptible to hydrolysis under certain conditions.[9] |
| Formation of DAMP | In the synthesis of the related diethyl (1-diazo-2-oxopropyl)phosphonate, contamination with NaOH can lead to the formation of diethyl diazomethylphosphonate (DAMP).[8] |
Detailed Solutions:
-
Control of Stoichiometry: Carefully control the amount of base used. For acylation reactions, approximately 2.0-2.2 equivalents of a strong base like LDA are often recommended. The first equivalent deprotonates the starting phosphonate, and the second deprotonates the more acidic β-ketophosphonate product as it forms, preventing it from participating in further reactions.[1]
-
Order of Addition: To minimize self-condensation of the ester, add the base to a mixture of the phosphonate and the ester.[1] This allows the highly reactive phosphonate anion to be generated in the presence of the ester and react immediately.[1]
-
Work-up Conditions: During the work-up, use neutral or slightly acidic conditions to avoid base-catalyzed hydrolysis of the phosphonate ester.
-
Purity of Reagents: Use high-purity reagents to avoid side reactions. For example, the use of impure NaH contaminated with NaOH can lead to cleavage of the product.[8]
Issue 3: Difficulty in Purification
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Product appears as an oil and is difficult to crystallize.
-
Low recovery after purification.
| Possible Cause | Recommended Solution |
| Co-eluting Impurities | The product and some impurities may have similar retention factors on silica (B1680970) gel.[1] |
| Product Degradation on Silica Gel | The product may be sensitive to the acidic nature of standard silica gel.[10] |
| Water-soluble Byproducts | Byproducts from the reaction may be soluble in water.[1] |
Detailed Solutions:
-
Optimize Chromatography:
-
Solvent System: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate (B1210297)/hexanes) can improve separation.[1]
-
Stationary Phase: If product degradation is suspected, consider using neutral alumina (B75360) or buffering the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[10]
-
-
Aqueous Washes: During the work-up, perform several aqueous washes to remove water-soluble byproducts. A simple extraction with an organic solvent and water should effectively separate the desired product.[1]
Experimental Protocols
Protocol 1: Acylation of Dimethyl Methylphosphonate
This protocol is a general representation based on the acylation of phosphonate carbanions.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve dimethyl methylphosphonate (1.0 equiv.) and the appropriate ester (e.g., methyl acetate, 1.0 equiv.) in anhydrous THF in a flame-dried round-bottom flask.
-
Deprotonation: Cool the mixture to -78°C in a dry ice/acetone bath.
-
Base Addition: While stirring vigorously, slowly add a solution of a strong base such as n-butyllithium or LDA (2.1 equiv.) dropwise to the mixture.
-
Reaction: Allow the reaction mixture to slowly warm to 0°C and continue stirring. Monitor the reaction progress by TLC until the starting materials are consumed (typically within 1-2 hours).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
safe handling and storage procedures for Dimethyl (2-oxopropyl)phosphonate
This technical support center provides essential information for the safe handling and storage of Dimethyl (2-oxopropyl)phosphonate, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a combustible liquid.[1] The primary hazards include skin and serious eye irritation.[2] It may be harmful if swallowed.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a vapor respirator is recommended.[3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] Some sources also recommend refrigeration and storage under an inert gas as it is heat and air-sensitive.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] For containment and cleanup, absorb the spill with an inert material (e.g., dry sand, earth, or vermiculite) and collect it into a suitable, closed container for disposal.[1] Do not let the product enter drains.
Q5: What are the first-aid measures for exposure to this compound?
A5:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Troubleshooting Guide
Q1: My experiment involving this compound is giving a lower yield than expected. What could be the cause?
A1: A lower than expected yield could be due to the degradation of the reagent. This compound is sensitive to heat and air.[3] Ensure that it has been stored correctly in a cool, dry place, under an inert atmosphere if possible. Using a freshly opened container or a recently purchased batch might improve the yield.
Q2: I noticed a discoloration of the this compound upon storage. Is it still usable?
A2: The compound is typically a colorless to pale yellow or light brown liquid.[2][5] Significant discoloration may indicate decomposition or contamination. It is recommended to use a fresh, un-discolored reagent for best results, as impurities could interfere with your reaction.
Q3: My reaction is showing unexpected side products. What are the potential reactive incompatibilities?
A3: this compound is incompatible with strong oxidizing agents.[1] Ensure that your reaction components and solvents are free from such impurities. Hazardous polymerization is not expected to occur under normal conditions.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁O₄P | [2][5][6] |
| Molecular Weight | 166.11 g/mol | [2][5] |
| Appearance | Colorless to pale yellow or light brown liquid | [2][5] |
| Density | 1.202 g/mL at 25 °C | [7] |
| Boiling Point | 76-79 °C at 3 mmHg | [5][7] |
| Flash Point | 93 °C / 199.4 °F | [1] |
| Storage Class Code | 10 - Combustible liquids | [7] |
Experimental Protocol: General Safe Handling and Use in a Laboratory Setting
This protocol outlines the general procedure for safely handling and using this compound in a typical laboratory experiment.
1. Preparation and Precautionary Measures:
- Work in a well-ventilated chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible.
- Wear the required personal protective equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
- Keep all sources of ignition, such as hot plates and open flames, away from the work area.[1]
- Have spill containment materials (e.g., absorbent pads, sand) available.
2. Reagent Handling:
- Allow the reagent container to reach room temperature before opening if it was refrigerated.
- If the material is stored under an inert atmosphere, use appropriate techniques (e.g., a syringe through a septum) to maintain the inert atmosphere during dispensing.
- Measure the required amount of the liquid using a clean, dry glass syringe or pipette.
- Dispense the reagent slowly and carefully into the reaction vessel to avoid splashing.
3. During the Reaction:
- Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
- Keep the reaction setup within the fume hood for the duration of the experiment.
4. Post-Reaction and Waste Disposal:
- Quench the reaction carefully if necessary, following established laboratory procedures.
- Dispose of any waste containing this compound in a designated, properly labeled hazardous waste container.[1]
- Clean any contaminated glassware and equipment thoroughly.
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS# 4202-14-6 [gmall.chemnet.com]
- 7. Dimethyl 2-oxopropylphosphonate 95 4202-14-6 [sigmaaldrich.com]
strategies to avoid byproduct formation in Dimethyl (2-oxopropyl)phosphonate reactions
Welcome to the technical support center for reactions involving Dimethyl (2-oxopropyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental outcomes and avoid common pitfalls related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in two key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: It serves as a precursor for the synthesis of α,β-unsaturated ketones (enones). The phosphonate (B1237965) is deprotonated to form a stabilized carbanion that reacts with aldehydes or ketones.[1][2]
-
Ohira-Bestmann Reaction: It is a precursor to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which is used for the one-carbon homologation of aldehydes to terminal alkynes.[3][4]
Q2: What is the most common byproduct in the Horner-Wadsworth-Emmons (HWE) reaction, and how is it removed?
A2: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt (in this case, dimethyl phosphate).[5] A significant advantage of the HWE reaction over the Wittig reaction is the ease of removal of this byproduct. It can typically be separated from the desired α,β-unsaturated ketone product through a simple aqueous workup (extraction).[5]
Q3: Can this compound undergo self-condensation?
A3: Yes, like other β-keto phosphonates, this compound has an acidic proton on the carbon between the carbonyl and phosphonate groups. Under basic conditions, it can be deprotonated to form a reactive carbanion. While this is the desired first step in the HWE reaction, this carbanion could potentially react with another molecule of the starting phosphonate. However, the more common issue is the self-condensation of the aldehyde or ketone reactant.[5][6]
Q4: How can I control the stereoselectivity (E/Z isomer formation) in the HWE reaction?
A4: The HWE reaction with stabilized phosphonates like this compound generally favors the formation of the more thermodynamically stable (E)-alkene.[7][8] However, the stereoselectivity can be influenced by several factors:
-
Phosphonate Structure: Modified phosphonates, such as those with trifluoroethyl or aryl groups (Still-Gennari or Ando conditions), can promote the formation of (Z)-alkenes.[9]
-
Base and Counterion: The choice of base and its corresponding metal counterion can affect the E/Z ratio. For example, using potassium bases with crown ethers can favor the Z-isomer.[3]
-
Reaction Temperature: Lower temperatures often lead to higher stereoselectivity.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Ketone in the HWE Reaction
Possible Cause A: Incomplete Deprotonation of this compound
-
Symptoms: Significant amount of unreacted this compound observed by TLC or NMR analysis of the crude product.
-
Solution:
-
Use a sufficiently strong base: Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are commonly used. Ensure the base is fresh and of high purity.
-
Ensure anhydrous conditions: Moisture will quench the base and the phosphonate carbanion. Use flame-dried glassware and anhydrous solvents.
-
Use a slight excess of base: Employing 1.1 to 1.2 equivalents of the base can help ensure complete deprotonation.
-
Possible Cause B: Aldehyde/Ketone Self-Condensation (Aldol Reaction)
-
Symptoms: Presence of high molecular weight byproducts derived from the carbonyl reactant.
-
Solution:
-
Slow addition of the carbonyl compound: Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C). This ensures a low concentration of the carbonyl compound, minimizing its self-reaction.[6]
-
Choose appropriate reaction conditions: For base-sensitive substrates, milder conditions such as lithium chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be employed.[5]
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause A: Hydrolysis of the Phosphonate Ester
-
Symptoms: Presence of phosphonic acid in the product mixture.
-
Solution:
-
Maintain anhydrous conditions: As mentioned previously, water can lead to hydrolysis.
-
Careful workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup procedure. Phosphonate esters can be susceptible to hydrolysis under these conditions.[10]
-
Possible Cause B: Side Reactions during Synthesis of this compound (Michaelis-Arbuzov Reaction)
-
Symptoms: Impurities are carried over from the phosphonate synthesis. A common side reaction in the Michaelis-Arbuzov reaction is the reaction of the newly formed alkyl halide byproduct with the starting phosphite (B83602).[11]
-
Solution:
-
Use a trialkyl phosphite that generates a low-boiling byproduct: Using trimethyl phosphite will generate methyl halide, which can be removed by distillation during the reaction.[12]
-
Purify the phosphonate before use: Ensure the this compound is pure before using it in the HWE reaction.
-
Issue 3: Poor Stereoselectivity (Undesired E/Z Ratio)
Possible Cause: Suboptimal Reaction Conditions
-
Symptoms: Formation of a mixture of (E) and (Z)-isomers when a single isomer is desired.
-
Solution:
-
For (E)-selectivity:
-
For (Z)-selectivity (Still-Gennari Modification):
-
Use a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate).
-
Employ a potassium base (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[9]
-
-
Data Presentation
The choice of base can significantly impact the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following table provides a summary of expected outcomes based on representative HWE reactions.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical E/Z Ratio | Notes |
| Sodium Hydride (NaH) | THF | 0 to rt | 70-90 | >95:5 | A strong, commonly used base favoring the E-isomer.[1] |
| DBU/LiCl | Acetonitrile | rt | 75-95 | >95:5 | Milder conditions, suitable for base-sensitive substrates.[5] |
| Potassium Carbonate (K₂CO₃) | Methanol | rt | 60-80 | Variable | A weaker base, may require longer reaction times. |
| KHMDS / 18-crown-6 (B118740) | THF | -78 | 70-85 | <5:95 | Still-Gennari conditions for Z-selective olefination.[9] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol describes a general method for the reaction of this compound with an aldehyde to favor the formation of the (E)-α,β-unsaturated ketone.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) and decant the hexanes.
-
Add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: (Z)-Selective Still-Gennari Modification
This protocol is adapted for achieving high Z-selectivity. Note that this requires a modified phosphonate.
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) in THF or toluene.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of α,β-unsaturated ketones.
Caption: Troubleshooting workflow for byproduct formation in the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Dimethyl (2-oxopropyl)phosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl (2-oxopropyl)phosphonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile reagent, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: When moving from bench-scale to pilot or industrial scale, it is crucial to re-evaluate safety protocols. Key considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. At larger scales, consider enhanced respiratory protection depending on the operational setup.
-
Exothermic Reactions: The Horner-Wadsworth-Emmons reaction can be exothermic, especially during the deprotonation of the phosphonate (B1237965) with a strong base. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Ensure your reactor is equipped with adequate cooling capacity and temperature monitoring.
-
Reagent Handling: Bases commonly used in HWE reactions, such as sodium hydride (NaH), are flammable and react violently with water. Large-scale handling requires stringent anhydrous conditions and specialized dispensing equipment.
-
Waste Disposal: The phosphate (B84403) byproduct is water-soluble, which simplifies its removal. However, at a larger scale, the volume of aqueous waste will be significant. Ensure you have a clear plan for the collection, treatment, and disposal of all waste streams in accordance with local regulations.
Q2: How does the choice of base impact the scale-up of a Horner-Wadsworth-Emmons reaction?
A2: The choice of base is critical for a successful and safe scale-up.[1]
-
Sodium Hydride (NaH): While effective, NaH is a strong, flammable base that can be challenging to handle in large quantities. It requires anhydrous conditions and careful control of addition rates to manage the exotherm and hydrogen gas evolution.
-
Potassium Carbonate (K₂CO₃): A milder and safer base, K₂CO₃ is suitable for phosphonates with sufficient acidity. It is a cost-effective and easy-to-handle solid, making it attractive for large-scale processes.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that offers a milder alternative to metal hydrides. It is often used for substrates that are sensitive to stronger bases.[1]
The choice will depend on the specific substrate and the desired reaction kinetics. For scale-up, milder bases like K₂CO₃ or DBU are often preferred if they provide acceptable reaction rates and yields, due to their improved safety profile.
Q3: What are the main challenges in purifying the product of a scaled-up HWE reaction?
A3: Purification at scale presents different challenges compared to bench-scale.
-
Byproduct Removal: The dialkylphosphate byproduct is water-soluble, which is a significant advantage of the HWE reaction over the Wittig reaction.[2][3] At a large scale, this allows for efficient removal through aqueous extractions (workup). Ensure sufficient water volume and mixing to completely remove the phosphate salts.
-
Chromatography: Column chromatography, while common in the lab, is often not feasible or cost-effective for large-scale purification. The goal should be to develop a process where the product can be isolated by crystallization or distillation.
-
Solvent Selection: The choice of solvent for extraction and crystallization is critical. It should provide good solubility for the product at higher temperatures and poor solubility at lower temperatures to maximize recovery. The solvent should also be easily recoverable and recyclable to improve process economics and reduce environmental impact.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficiently strong base or incomplete deprotonation.2. Poor mixing leading to localized low concentrations of reactants.3. Reaction temperature is too low.4. Deactivated reagent due to moisture. | 1. Switch to a stronger base (e.g., NaH) or use an additive like LiCl with weaker bases (e.g., DBU).2. Ensure adequate agitation for the reactor volume. Use baffles if necessary.3. Gradually increase the reaction temperature while monitoring for exotherms.4. Ensure all reagents and solvents are rigorously dried. |
| Formation of Side Products | 1. Aldehyde self-condensation (aldol reaction) promoted by the base.2. Reaction of the base with other functional groups on the substrate.3. Thermal degradation of the product or starting materials at elevated temperatures. | 1. Add the aldehyde slowly to the pre-formed phosphonate anion. Consider using a milder base.2. Choose a base that is selective for the deprotonation of the phosphonate (e.g., DBU).3. Monitor the reaction closely and maintain the lowest effective temperature. |
| Poor (E/Z) Stereoselectivity | 1. The reaction conditions do not strongly favor the thermodynamic (E)-product.2. The reaction was quenched at a low temperature, trapping the kinetic (Z)-product.[4] | 1. Use of Li- or Na-based bases in ethereal solvents generally favors the (E)-isomer. Allowing the reaction to stir for a longer time at room temperature can promote equilibration to the more stable (E)-isomer.[2]2. Ensure the reaction is allowed to warm to room temperature before quenching to favor the thermodynamically more stable (E)-alkene.[4] |
| Difficult Product Isolation/Purification | 1. Incomplete removal of the phosphate byproduct.2. Product is an oil and does not crystallize.3. Emulsion formation during aqueous workup. | 1. Perform multiple aqueous washes. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.2. Screen a variety of solvents and solvent mixtures for crystallization. If crystallization is not possible, consider vacuum distillation.3. Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Representative Lab-Scale Horner-Wadsworth-Emmons Protocol
This protocol describes a typical lab-scale synthesis of an α,β-unsaturated ketone using this compound.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Hypothetical Scale-Up Protocol (1 kg Scale)
This protocol is a representative example of how the lab-scale procedure might be adapted for a 1 kg scale synthesis in a pilot plant setting. Note: This is a hypothetical protocol and must be thoroughly tested and optimized at a smaller scale before attempting a 1 kg run. A comprehensive safety review is mandatory before implementation.
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and nitrogen inlet/outlet.
-
Addition vessel with a pump for controlled addition.
-
Receiving vessels for extractions and waste.
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Base Slurry: Charge the reactor with anhydrous THF (20 L). Carefully add sodium hydride (60% dispersion, 1.05 kg, 1.1 eq) in portions under a nitrogen blanket. Start agitation.
-
Phosphonate Addition: In the addition vessel, dissolve this compound (4.0 kg, 1.0 eq) in anhydrous THF (15 L).
-
Deprotonation: Cool the NaH slurry in the reactor to 0-5 °C. Slowly add the phosphonate solution from the addition vessel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 1-2 hours.
-
Aldehyde Addition: Cool the reaction mixture back to 0-5 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF (10 L) over 1-2 hours, again maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to 20-25 °C and stir for 4-8 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Quench: Cool the reactor to 0-5 °C. Slowly and carefully add saturated aqueous NH₄Cl (20 L) to quench the reaction, keeping the temperature below 15 °C.
-
Workup: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Add water (20 L), stir, and separate the aqueous layer. Repeat the water wash.
-
Solvent Swap/Crystallization: Concentrate the organic layer under vacuum. Add a suitable crystallization solvent (e.g., isopropanol/heptane mixture) and heat to dissolve the product. Cool slowly to induce crystallization.
-
Isolation: Filter the product slurry and wash the cake with cold crystallization solvent.
-
Drying: Dry the product in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| This compound | 10 g (1.0 eq) | 1.0 kg (1.0 eq) |
| Aldehyde | 1.0 eq | 1.0 eq |
| Base (NaH, 60%) | 1.1 eq | 1.1 eq |
| Solvent (THF) | 100 mL | 10 L |
| Addition Time (Phosphonate) | 5 min | 1-2 hours |
| Addition Time (Aldehyde) | 5 min | 1-2 hours |
| Reaction Temperature | 0 °C to RT | 0-10 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 2 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Chromatography | Crystallization |
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow (Scale-Up)
Caption: Workflow for a scaled-up Horner-Wadsworth-Emmons reaction.
Troubleshooting Logic Diagram for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
selection of appropriate catalysts for Dimethyl (2-oxopropyl)phosphonate reactions
Technical Support Center: Dimethyl (2-oxopropyl)phosphonate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound?
This compound is a versatile reagent due to its dual functionality, possessing both a ketone and a phosphonate (B1237965) group.[1] The primary reactions include:
-
Pudovik Reaction: The ketone moiety can react with a dialkyl phosphite (B83602) to form α-hydroxy-bisphosphonates.[2]
-
Kabachnik-Fields Reaction: A three-component condensation with an amine and a dialkyl phosphite to yield α-amino-bisphosphonates.[3][4][5][6][7][8][9]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate can be deprotonated to form a carbanion, which then reacts with aldehydes or ketones to produce α,β-unsaturated ketones.[10][11][12]
-
Aldol-type Condensations: Catalytic reactions with aldehydes can occur at the γ-position of the β-ketophosphonate under specific conditions.[13]
Q2: How do I choose a suitable catalyst for my reaction?
The choice of catalyst is highly dependent on the specific reaction you are performing:
-
Pudovik Reaction: This reaction can be catalyzed by both bases (e.g., triethylamine (B128534), DBN, diethylamine) and Lewis acids (e.g., Cu(OTf)₂).[14][15][16] For enantioselective additions, chiral aluminum complexes like TBOxAl have been used effectively.[17][18]
-
Kabachnik-Fields Reaction: A wide range of catalysts are effective, including Lewis acids (InCl₃, Mg(ClO₄)₂, ZnCl₂), Brønsted acids (p-toluenesulfonic acid), and organocatalysts.[3][4] In some cases, the reaction can proceed without a catalyst, particularly with microwave irradiation.[19][20]
-
Horner-Wadsworth-Emmons Reaction: Strong bases are typically required to deprotonate the phosphonate. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and lithium chloride with a weaker base like DBU (Roush-Masamune conditions).[10][12][21]
Q3: What are the main competing pathways in the Kabachnik-Fields reaction?
The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, and the dominant route depends on the nature of the reactants.[3][19][20]
-
Imine Pathway: The amine and carbonyl compound first form an imine, which is then attacked by the nucleophilic phosphite.[3][5][19] This pathway is generally favored.[19][20]
-
α-Hydroxyphosphonate Pathway: The carbonyl and phosphite react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[3] This can sometimes lead to a "dead-end" if the intermediate rearranges to a stable phosphate (B84403).[19][20]
Logical Relationship: Kabachnik-Fields Reaction Pathways
Caption: Competing pathways in the Kabachnik-Fields reaction.
Troubleshooting Guides
Pudovik Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive or hydrated catalyst. | Use a fresh, anhydrous base or Lewis acid catalyst.[22] |
| Steric hindrance from bulky reactants. | Increase reaction time, elevate temperature, or consider a less sterically demanding phosphite.[22] | |
| Reversibility of the reaction. | Use an excess of one reactant or remove the product as it forms (e.g., by crystallization) to drive the equilibrium.[22] | |
| Phospha-Brook Rearrangement | Base catalyst is too strong. | Switch to a milder base such as triethylamine.[22] |
| (α-hydroxyphosphonate rearranges to phosphate byproduct) | High reaction temperature or prolonged reaction time. | Perform the reaction at a lower temperature and monitor its progress, quenching it as soon as the starting material is consumed.[14][22] |
| Formation of Bisphosphonate Byproduct | Decomposition of the α-hydroxyphosphonate product. | Use milder work-up conditions and consider running the reaction at a lower temperature.[22] |
Kabachnik-Fields Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst. | Screen different Lewis or Brønsted acid catalysts. Magnesium perchlorate (B79767) has been shown to be highly efficient.[23] |
| Reaction equilibrium not favoring product. | Use a dehydrating agent to remove water formed during imine formation, or perform the reaction under solvent-free conditions.[5] | |
| Sterically hindered substrates. | Increase reaction temperature or consider using microwave irradiation to accelerate the reaction.[19][20] | |
| Formation of α-Hydroxyphosphonate Byproduct | The α-hydroxyphosphonate pathway is dominant and the substitution step is slow. | Choose reaction conditions that favor the imine pathway (e.g., pre-forming the imine).[19] |
| Complex Product Mixture | Multiple side reactions occurring. | Simplify the reaction by pre-forming the imine and then performing a two-component Pudovik-type addition of the phosphite.[5][24] |
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure a sufficiently strong and anhydrous base (e.g., NaH) is used.[10] |
| Base-sensitive aldehyde substrate. | Use milder base conditions, such as LiCl with DBU or triethylamine.[21][25] | |
| Poor (E/Z) Stereoselectivity | Standard conditions not optimal for the substrate. | For (Z)-alkenes, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) under strongly dissociating conditions (Still-Gennari modification).[11][21] |
| Ketone substrate used. | Stereoselectivity with ketones is often poor. Optimization of reaction temperature and base may be required.[11] | |
| Failure to React with Ketones | Lower reactivity of ketones compared to aldehydes. | The phosphonate carbanion is generally reactive enough, but may require longer reaction times or higher temperatures.[10] |
Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Base-Catalyzed Pudovik Reaction of this compound
This protocol describes the synthesis of a bisphosphonate via the addition of dimethyl phosphite to this compound.
Materials:
-
This compound (1.0 eq)
-
Dimethyl phosphite (1.2 eq)
-
Triethylamine (Et₃N) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Add dimethyl phosphite (1.2 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (0.1 eq) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Acid-Catalyzed Kabachnik-Fields Reaction
This protocol details a one-pot, three-component synthesis of an α-aminophosphonate.
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (1.0 eq)
-
Dimethyl phosphite (1.1 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Anhydrous Acetonitrile (MeCN) or solvent-free conditions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), aniline (1.0 eq), and dimethyl phosphite (1.1 eq). For solvent-free conditions, proceed to the next step. For a solution-based reaction, add anhydrous MeCN.
-
Catalyst Addition: Add Mg(ClO₄)₂ (10 mol%) to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-60 °C. The reaction is typically faster under solvent-free conditions.[23]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 1-6 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the synthesis of an α,β-unsaturated ketone using this compound and an aldehyde.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Benzaldehyde (B42025) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation of Ylide: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.[12]
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate (3x).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Workflow: General Experimental Protocol
Caption: A generalized workflow for catalyzed organic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Kabachnik-Fields Reaction [organic-chemistry.org]
- 9. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 17. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Purity Analysis of Dimethyl (2-oxopropyl)phosphonate: A Comparative Guide to qNMR, HPLC, and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For Dimethyl (2-oxopropyl)phosphonate, a versatile intermediate in organic synthesis, ensuring high purity is paramount for its intended applications. This guide provides a comprehensive comparison of three common analytical techniques for quantitative purity analysis: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present a detailed experimental protocol for the recommended ³¹P-qNMR method and a comparative summary of the performance of each technique, supported by data from relevant studies on organophosphorus compounds.
Method Comparison at a Glance
Quantitative Nuclear Magnetic Resonance, particularly ³¹P-qNMR, emerges as a powerful and direct method for the purity assessment of organophosphorus compounds like this compound. Unlike chromatographic techniques that rely on calibration with a reference standard of the same compound, qNMR is a primary ratio method, allowing for direct quantification against a certified internal standard of a different compound.[1][2] This eliminates the need for a highly purified and often unavailable standard of the analyte itself.
High-Performance Liquid Chromatography and Gas Chromatography are well-established separation techniques widely used for purity analysis. They offer excellent sensitivity and are suitable for detecting and quantifying impurities. However, they are relative methods that require a well-characterized reference standard of the analyte for accurate quantification.
The following table summarizes the key performance characteristics of each technique for the analysis of small organophosphorus compounds.
| Feature | ³¹P-Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary ratio method based on the inherent relationship between signal intensity and the number of nuclei. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Quantification | Absolute quantification using a certified internal standard.[3] | Relative quantification requiring a specific reference standard of the analyte. | Relative quantification requiring a specific reference standard of the analyte. |
| Selectivity | Excellent for phosphorus-containing compounds, with simple spectra and minimal signal overlap.[1] | Good, dependent on column chemistry, mobile phase, and detector. | Excellent, particularly with selective detectors like NPD or FPD.[4] |
| Accuracy | High, with results often traceable to SI units.[2] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Precision (RSD) | Typically < 1-2%. | Typically < 2-5%. | Typically < 2-5%.[5] |
| Limit of Detection (LOD) | µg/mL to mg/mL range.[6] | ng/mL to µg/mL range.[7] | pg/mL to ng/mL range.[8] |
| Limit of Quantitation (LOQ) | µg/mL to mg/mL range.[6] | ng/mL to µg/mL range.[7] | pg/mL to ng/mL range.[8] |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Moderate |
| Primary Advantage | Absolute quantification without needing an identical reference standard.[2] | Versatility for a wide range of compounds. | High resolution and sensitivity for volatile compounds. |
| Primary Limitation | Lower sensitivity compared to chromatographic methods.[9] | Requires a specific reference standard for each analyte. | Limited to thermally stable and volatile compounds. |
Detailed Experimental Protocol: ³¹P-Quantitative NMR
This protocol outlines the procedure for determining the purity of this compound using ³¹P-qNMR with an internal standard.
Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): Triphenyl phosphate (B84403) (TPP) or Phosphonoacetic acid (PAA) of certified high purity (≥99.5%)
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) of high purity
-
NMR Tubes: 5 mm NMR tubes
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Volumetric Glassware
Instrument Parameters
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a phosphorus probe
-
Observe Nucleus: ³¹P
-
Pulse Program: Standard single-pulse experiment
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the analyte and internal standard signals (typically 30-60 s for ³¹P)
-
Number of Scans (ns): 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250)
-
Acquisition Time (aq): Sufficient to allow for full signal decay (typically 2-4 s)
-
Temperature: 298 K
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately known mass of the internal standard into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Ensure both the analyte and the internal standard are completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Processing
-
Acquire the ³¹P-NMR spectrum using the optimized parameters.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals corresponding to this compound and the internal standard.
Purity Calculation
The purity of this compound is calculated using the following equation:
Where:
-
I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of phosphorus atoms contributing to the respective signals (in this case, both are 1).
-
M_analyte and M_IS are the molar masses of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the certified purity of the internal standard.
Alternative Methodologies: HPLC and GC
While ³¹P-qNMR is recommended for its direct and accurate quantification, HPLC and GC are valuable alternatives, particularly for impurity profiling and when a reference standard of the analyte is available.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a more universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if the analyte has a poor chromophore.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Gas Chromatography (GC)
For the volatile and thermally stable this compound, GC is a high-resolution alternative.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Detector: A phosphorus-selective detector such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) is highly recommended for enhanced selectivity and sensitivity.[4] A Flame Ionization Detector (FID) can also be used.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical technique.
Conclusion
For the quantitative purity determination of this compound, ³¹P-qNMR is the recommended method due to its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte.[2] This intrinsic advantage simplifies the analytical process and enhances the reliability of the results. While HPLC and GC are powerful separation techniques that offer higher sensitivity, their reliance on relative quantification makes them more suitable for impurity profiling or when a well-characterized reference standard of this compound is readily available. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the availability of reference materials, the desired level of accuracy, and the instrumentation accessible.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of qNMR:Quality control of organophosphorus pesticides | Applications Notes | JEOL Ltd. [jeol.com]
- 3. mdpi.com [mdpi.com]
- 4. nemi.gov [nemi.gov]
- 5. analysis.rs [analysis.rs]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethyl (2-oxopropyl)phosphonate in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, phosphonates are indispensable reagents for the construction of complex molecular architectures. Among them, Dimethyl (2-oxopropyl)phosphonate, a versatile β-ketophosphonate, has emerged as a valuable building block in various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comparative analysis of this compound with other commonly used phosphonates in two pivotal reactions: the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated ketones and the Kabachnik-Fields reaction for the preparation of α-aminophosphonates. The objective is to offer a data-driven perspective on its performance, aiding researchers in the strategic selection of reagents for their synthetic endeavors.
Performance in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. When β-ketophosphonates, such as this compound, are employed, the reaction provides a reliable route to α,β-unsaturated ketones, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.[1][2] The reaction generally favors the formation of the thermodynamically more stable (E)-isomer.[3][4]
A comparative study on the HWE reaction of various phosphonates with benzaldehyde (B42025) highlights the efficacy of β-ketophosphonates in producing α,β-unsaturated ketones with high stereoselectivity. While specific data for this compound is often embedded within broader synthetic studies, the performance of analogous β-ketophosphonates provides valuable insights.
| Phosphonate (B1237965) Reagent | Aldehyde | Base / Solvent | Yield (%) | E:Z Ratio | Reference |
| This compound | Benzaldehyde | NaH / THF | ~85-95 | >95:5 | [5] |
| Diethyl (2-oxobutyl)phosphonate | Benzaldehyde | NaH / THF | 88 | >98:2 | |
| Triethyl phosphonoacetate | Benzaldehyde | NaH / THF | 92 | >95:5 | |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 4-Chlorobenzaldehyde | K₂CO₃ / MeCN | ~80-90 | >95:5 | [5] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions may vary slightly.
The high yields and excellent E-selectivity observed with β-ketophosphonates, including this compound, make them superior choices for the synthesis of trans-α,β-unsaturated ketones. The electron-withdrawing keto group enhances the acidity of the α-protons, facilitating carbanion formation under milder conditions compared to simple alkylphosphonates.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the synthesis of an α,β-unsaturated ketone using this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ketone.
Performance in the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, providing a direct route to α-aminophosphonates.[6][7] These compounds are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids.[8] The use of β-ketophosphonates like this compound in this reaction is less common than that of simple dialkyl phosphites; however, the reactivity of the carbonyl group within the phosphonate itself can potentially lead to more complex α-aminophosphonate structures.
Comparative data for the Kabachnik-Fields reaction using β-ketophosphonates is scarce. The majority of literature focuses on the reaction with dialkyl phosphites. However, we can infer the potential reactivity based on the general mechanism, which typically proceeds through an imine intermediate formed from the aldehyde and amine, followed by nucleophilic attack of the phosphonate.[8]
| Phosphonate Reagent | Amine | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Aniline | Benzaldehyde | (Not reported) | (N/A) | |
| Diethyl phosphite (B83602) | Aniline | Benzaldehyde | None / MW | 91 | [9] |
| Dimethyl phosphite | Aniline | Benzaldehyde | None / MW | 89 | [10] |
Given the structure of this compound, its participation in a Kabachnik-Fields-type reaction could either involve the phosphonate moiety acting as the P-nucleophile or the internal ketone reacting with the amine and another phosphite source. The former is more probable, leading to a more complex α-aminophosphonate. Further research is warranted to fully explore its utility in this transformation.
Experimental Protocol: Kabachnik-Fields Reaction
This protocol outlines a general procedure for the synthesis of α-aminophosphonates.
Materials:
-
Phosphonate (e.g., Diethyl phosphite as a standard for comparison)
-
Amine (e.g., Aniline)
-
Aldehyde (e.g., Benzaldehyde)
-
Catalyst (optional, e.g., Lewis acids)
-
Solvent (optional, e.g., Toluene)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 equivalent), amine (1.0 equivalent), and the phosphonate (1.1 equivalents).
-
If using a catalyst, add it to the mixture (typically 5-10 mol%).
-
If using a solvent, dissolve the reactants in the chosen solvent. For solvent-free conditions, proceed with the neat mixture.
-
Stir the reaction mixture at room temperature or heat as required. The reaction can also be accelerated using microwave irradiation.
-
Monitor the reaction progress by Thin Layer Chromatography.
-
Upon completion, if the reaction was performed neat, dilute the mixture with a suitable solvent like ethyl acetate.
-
Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α-aminophosphonate.
Conclusion
This compound is a highly effective reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones, consistently providing high yields and excellent E-stereoselectivity. Its performance is comparable, if not superior, to other β-ketophosphonates and standard phosphonoacetates, making it a reliable choice for constructing these important structural motifs.
While its application in the Kabachnik-Fields reaction is less documented, its structure suggests potential for the synthesis of novel, functionalized α-aminophosphonates. Further investigation into its reactivity in this three-component condensation is a promising area for future research. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validation of synthetic methods for producing Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl (2-oxopropyl)phosphonate is a valuable building block in organic synthesis, notably serving as a precursor to the Bestmann-Ohira reagent for alkyne synthesis. Its efficient and high-yield production is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic methodologies for producing this compound: the Michaelis-Arbuzov reaction and a two-step sequence involving a Pudovik reaction followed by oxidation.
At a Glance: Comparison of Synthetic Methods
| Parameter | Michaelis-Arbuzov Reaction | Pudovik Reaction followed by Oxidation |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | One | Two |
| Reagents | Trimethyl phosphite (B83602), Chloroacetone (B47974) | Dimethyl phosphite, Acetaldehyde (B116499), Dess-Martin Periodinane |
| Key Considerations | Potential for Perkow byproduct formation | Requires isolation of an intermediate; use of a specialized oxidizing agent. |
Method 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and direct one-step method for the formation of carbon-phosphorus bonds. In this case, it involves the reaction of trimethyl phosphite with chloroacetone.
Signaling Pathway
Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.
A significant challenge in the Arbuzov synthesis of β-ketophosphonates is the competing Perkow reaction, which leads to the formation of an enol phosphate (B84403) byproduct. Computational studies have shown that for the reaction between trimethyl phosphite and chloroacetone, the Perkow pathway is kinetically favored, which can impact the yield of the desired product.[1][2] Careful control of reaction conditions is crucial to maximize the yield of the Arbuzov product.
Experimental Protocol
A mixture of trimethyl phosphite (1.1 equivalents) and chloroacetone (1.0 equivalent) is heated, typically without a solvent. The reaction is exothermic and the temperature should be carefully controlled. After the initial reaction subsides, the mixture is heated for several hours to ensure complete reaction. The product is then isolated by vacuum distillation.
Detailed Experimental Procedure: To a flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is placed trimethyl phosphite. Chloroacetone is added dropwise while maintaining the temperature of the reaction mixture. After the addition is complete, the mixture is heated. The progress of the reaction can be monitored by ³¹P NMR spectroscopy. Upon completion, the crude product is purified by vacuum distillation to afford this compound.
Quantitative Data: While specific, high-yield protocols for this exact transformation are not abundantly available in the literature, yields for Arbuzov reactions involving α-haloketones can be variable, often in the range of 40-70%, depending on the substrate and reaction conditions, with the remainder often being the Perkow product.
Method 2: Pudovik Reaction Followed by Oxidation
This two-step approach first involves the base-catalyzed addition of dimethyl phosphite to acetaldehyde (a Pudovik reaction) to form dimethyl (1-hydroxyethyl)phosphonate. This intermediate is then oxidized to the target β-ketophosphonate.
Experimental Workflow
Caption: Two-step synthesis of this compound via Pudovik reaction and subsequent oxidation.
Experimental Protocols
Step 1: Pudovik Reaction - Synthesis of Dimethyl (1-hydroxyethyl)phosphonate
The Pudovik reaction is a versatile method for preparing α-hydroxyphosphonates.[3][4] It involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically under basic catalysis.
Detailed Experimental Procedure: To a solution of dimethyl phosphite (1.0 equivalent) and acetaldehyde (1.2 equivalents) in a suitable solvent such as THF or diethyl ether, a catalytic amount of a base (e.g., triethylamine (B128534) or a stronger base like DBN) is added at low temperature (e.g., 0 °C).[5] The reaction mixture is stirred for several hours and then quenched with a mild acid. After an aqueous workup and extraction with an organic solvent, the product is purified by column chromatography or distillation.
Quantitative Data: Yields for the Pudovik reaction are generally high, often exceeding 80-90% for simple aldehydes.
Step 2: Oxidation of Dimethyl (1-hydroxyethyl)phosphonate
The resulting α-hydroxyphosphonate can be oxidized to the corresponding β-ketophosphonate using various oxidizing agents. The Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation.[6][7][8]
Detailed Experimental Procedure: To a solution of dimethyl (1-hydroxyethyl)phosphonate (1.0 equivalent) in dichloromethane (B109758) at room temperature is added Dess-Martin periodinane (1.1 equivalents). The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with a sodium thiosulfate (B1220275) solution to quench the excess DMP. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
Quantitative Data: The Dess-Martin oxidation of α-hydroxyphosphonates is known to proceed in high yields, often in the range of 90-97%.[7]
Concluding Remarks
Both the Michaelis-Arbuzov reaction and the Pudovik-oxidation sequence offer viable pathways to this compound. The choice of method may depend on the specific requirements of the researcher.
-
The Michaelis-Arbuzov reaction is a more direct, one-step process. However, the potential for the formation of the Perkow byproduct may necessitate careful optimization of reaction conditions and could lead to lower isolated yields of the desired product.
-
The Pudovik reaction followed by oxidation is a two-step process that offers a potentially higher overall yield and cleaner product profile, as both steps are generally high-yielding. This route avoids the competitive side reaction seen in the Arbuzov approach. However, it requires the isolation of an intermediate and the use of a specialized and relatively expensive oxidizing agent like Dess-Martin periodinane.
For applications where high purity and yield are paramount, the two-step Pudovik-oxidation route may be the preferred method. For a more direct and potentially more atom-economical synthesis, further optimization of the Michaelis-Arbuzov reaction to favor the desired product would be beneficial.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 5. To date the greenest method for the preparation of α-hydr... [degruyterbrill.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
A Comprehensive Spectroscopic Analysis of Dimethyl (2-oxopropyl)phosphonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of Dimethyl (2-oxopropyl)phosphonate, a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active compounds. Its performance is objectively compared with three alternative organophosphorus reagents: Diethyl (2-oxopropyl)phosphonate, Dimethyl methylphosphonate, and Paraoxon-methyl. This comparison, supported by experimental data, aims to assist researchers in selecting the most suitable reagent for their specific applications.
Spectroscopic Data Comparison
The following tables summarize the key infrared (IR) and mass spectrometry (MS) data for this compound and its alternatives.
Infrared Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~1715, ~1250, ~1030 | C=O (ketone), P=O (phosphonate), P-O-C |
| Diethyl (2-oxopropyl)phosphonate | 2986, 1715, 1260, 1006[1] | C-H (stretch), C=O (ketone), P=O (phosphonate), P-O-C |
| Dimethyl methylphosphonate | ~1275, ~1050[2] | P=O (phosphonate), P-O-C |
| Paraoxon-methyl | ~1590, ~1350, ~1260, ~1030 | Ar-NO₂ (asymmetric stretch), Ar-NO₂ (symmetric stretch), P=O (phosphate), P-O-C |
Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166.11 | 166 | 124, 109, 94, 79 |
| Diethyl (2-oxopropyl)phosphonate | 194.17 | 194 | 166, 137, 109, 81 |
| Dimethyl methylphosphonate | 124.08 | 124 ([M+H]⁺ at 125)[3] | 109, 94, 79 |
| Paraoxon-methyl | 247.14[4] | 247 | 139, 109, 79 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the analyte by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: The FTIR spectrometer is set to collect data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the analyte and to elucidate its structure through fragmentation analysis.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
-
Data Analysis: The mass spectrum is interpreted to determine the molecular weight from the molecular ion peak and to deduce the structure of the molecule from the observed fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for a comprehensive spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to Alternatives for Dimethyl (2-oxopropyl)phosphonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethyl (2-oxopropyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated ketones and in the preparation of other valuable organophosphorus compounds. However, a range of alternative reagents and synthetic methodologies can offer advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid in the selection of the most suitable approach for specific synthetic challenges.
I. Alternatives in Carbonyl Olefination: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone for the stereoselective synthesis of alkenes. While this compound is effective for producing (E)-α,β-unsaturated ketones, other phosphonate (B1237965) reagents provide access to (Z)-isomers or offer different reactivity profiles.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in the olefination of a model substrate, benzaldehyde. It is important to note that the reaction conditions are not identical and are provided for illustrative purposes.
| Reagent | Product Stereochemistry | Aldehyde | Base/Conditions | Yield (%) | E/Z Ratio | Reference |
| This compound | (E)-Enone | Benzaldehyde | NaH, THF | High | Predom. E | [1] |
| Still-Gennari Reagent (bis(2,2,2-trifluoroethyl) phosphonoacetate) | (Z)-α,β-Unsaturated Ester | p-Tolualdehyde | KHMDS, 18-crown-6 (B118740), THF, -78 °C to rt | 78 | 1:15.5 | [2] |
| Ando Reagent (methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate) | (Z)-α,β-Unsaturated Ester | Benzaldehyde | LiHMDS | 85 | 26:74 | [3] |
Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction:
-
Preparation of the Ylide: To a solution of the phosphonate reagent (1.0-1.2 equivalents) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere, add a strong base (e.g., NaH, n-BuLi, KHMDS; 1.0-1.2 equivalents) at a low temperature (typically -78 °C to 0 °C). The mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Carbonyl Compound: A solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution.
-
Reaction Progression and Quench: The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol for Still-Gennari Olefination:
To a solution of the aldehyde (1.0 mmol) and bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 mmol) in dry THF at -78 °C are added 18-crown-6 (3.0 mmol) and potassium tert-butoxide (2.1 mmol) in dry THF. The mixture is stirred at -78 °C for 2 hours and then at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[2]
Reaction Pathway
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
II. Alternatives for Alkyne Synthesis
This compound is a precursor to the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which is used in the Seyferth-Gilbert homologation to convert aldehydes to terminal alkynes. A primary alternative to this method is the Corey-Fuchs reaction.
Performance Comparison
| Method | Aldehyde | Reagents | Yield (%) | Reference |
| Ohira-Bestmann Reaction | Benzaldehyde | Bestmann-Ohira Reagent, K₂CO₃, MeOH | 82-95 | [4] |
| Corey-Fuchs Reaction | Benzaldehyde | CBr₄, PPh₃ then n-BuLi | ~88 | [5] |
Experimental Protocols
Protocol for the Ohira-Bestmann Reaction:
To a solution of the aldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) in methanol (B129727) at room temperature is added a solution of the Bestmann-Ohira reagent (1.2 equivalents) in acetonitrile. The mixture is stirred until the reaction is complete. The reaction is then diluted with diethyl ether and washed with aqueous sodium bicarbonate solution. The organic layer is dried and concentrated, and the product is purified by chromatography.[4]
Protocol for the Corey-Fuchs Reaction:
-
Dibromoalkene formation: To a solution of triphenylphosphine (B44618) (2.0 equivalents) in dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 equivalent). After stirring, the aldehyde (1.0 equivalent) is added, and the reaction is stirred overnight at room temperature.
-
Alkyne formation: The resulting dibromoalkene is dissolved in THF at -78 °C, and n-butyllithium (2.1 equivalents) is added dropwise. The reaction is stirred at -78 °C and then allowed to warm to room temperature before quenching with water. The product is extracted, dried, and purified.[6][7]
Reaction Workflow
Caption: Comparison of workflows for alkyne synthesis.
III. Alternatives for α-Aminophosphonate Synthesis
α-Aminophosphonates are important analogues of α-amino acids. While they can be synthesized from α-halophosphonates, which could be derived from reagents like this compound, the Kabachnik-Fields and aza-Pudovik reactions provide more direct and common multicomponent approaches.
Performance Comparison
| Reaction | Amine | Carbonyl | Phosphite (B83602) Source | Yield (%) | Reference |
| Kabachnik-Fields | Aniline | Benzaldehyde | Diethyl phosphite | 87-95 | [8][9] |
| Aza-Pudovik | Imine (from Aniline & Benzaldehyde) | - | Dimethyl phosphite | 65-92 | [10] |
Experimental Protocols
General Protocol for the Kabachnik-Fields Reaction:
A mixture of the amine (1.0 equivalent), the carbonyl compound (1.0 equivalent), and the dialkyl phosphite (1.0 equivalent) is stirred, either neat or in a solvent, and can be heated or catalyzed. Upon completion, the product is isolated by crystallization or chromatography.[11][12]
General Protocol for the Aza-Pudovik Reaction:
To a solution of the pre-formed imine (1.0 equivalent) in a suitable solvent, the dialkyl phosphite (1.0-1.2 equivalents) is added, often in the presence of a catalyst. The reaction mixture is stirred until completion, and the product is isolated by standard work-up and purification procedures.[10][13]
Reaction Pathways
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Comparative Efficacy: Dimethyl (2-oxopropyl)phosphonate versus Traditional Wittig Reagents in Olefination Reactions
A detailed guide for researchers, scientists, and drug development professionals on the performance, protocols, and mechanistic differences between the Horner-Wadsworth-Emmons reagent, Dimethyl (2-oxopropyl)phosphonate, and traditional Wittig reagents for the synthesis of α,β-unsaturated ketones.
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone for the construction of complex molecular architectures. Among the most powerful tools for this transformation are the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions. This guide provides an in-depth comparison of the efficacy of this compound, an HWE reagent, against traditional Wittig reagents, specifically focusing on the synthesis of α,β-unsaturated ketones.
At a Glance: Key Differences
| Feature | This compound (HWE Reaction) | Traditional Wittig Reagents |
| Reagent Type | Phosphonate (B1237965) carbanion | Phosphonium (B103445) ylide |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Basicity | Less basic | More basic |
| Byproduct | Water-soluble dialkyl phosphate (B84403) | Triphenylphosphine (B44618) oxide (often requires chromatography for removal) |
| Purification | Generally simpler (aqueous extraction) | Often more complex |
| Stereoselectivity | Predominantly (E)-alkenes | (Z)-alkenes with unstabilized ylides; (E)-alkenes with stabilized ylides |
| Reactivity | Reacts readily with a wide range of aldehydes and ketones | Reactivity can be lower, especially with hindered ketones |
Performance Data: A Quantitative Comparison
While specific comparative data for this compound is not extensively available in the literature under a single comparative study, the general principles of the HWE reaction allow for a strong inference of its performance. The HWE reaction is well-documented to favor the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. For the synthesis of α,β-unsaturated ketones, this translates to a high yield of the trans isomer.
One of the significant advantages of using this compound is the facile removal of the phosphate byproduct, which is water-soluble.[1][2][3] This simplifies the purification process considerably compared to the often tedious chromatographic separation required to remove the triphenylphosphine oxide byproduct from Wittig reactions.
For instance, in the synthesis of high molecular weight α,β-unsaturated ketones using this compound in an aqueous medium, yields have been reported to be in the range of 90-99%. While specific stereoselectivity data was not provided in this particular study, the HWE reaction with stabilized phosphonates, such as this compound, is known to strongly favor the (E)-isomer.[1]
Conversely, a stabilized Wittig reagent like acetonyltriphenylphosphonium chloride would also be expected to yield the (E)-alkene, but the purification challenges associated with triphenylphosphine oxide remain a significant drawback. The use of less stabilized Wittig ylides can lead to the formation of (Z)-alkenes, offering a complementary stereochemical outcome.
Reaction Mechanisms and Stereoselectivity
The differing outcomes of the HWE and Wittig reactions are rooted in their distinct reaction pathways.
Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction proceeds through the formation of a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[1][2] This carbanion adds to the carbonyl compound to form a tetrahedral intermediate, which then eliminates a water-soluble dialkyl phosphate to give the alkene. The stereoselectivity is largely driven by thermodynamic control, favoring the formation of the more stable (E)-alkene.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Wittig Reaction Pathway
The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound. The mechanism is generally believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[4] The stereochemical outcome is dependent on the stability of the ylide. Stabilized ylides, such as the one derived from acetonyltriphenylphosphonium chloride, typically lead to the (E)-alkene, while unstabilized ylides favor the (Z)-alkene.
Caption: Traditional Wittig reaction pathway.
Experimental Protocols
General Experimental Workflow for HWE Olefination
The following is a general procedure for the Horner-Wadsworth-Emmons reaction using this compound.
Caption: Experimental workflow for HWE olefination.
Detailed Protocol:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Reaction: The reaction mixture is cooled back to 0°C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ketone.
General Experimental Workflow for Wittig Olefination
The following is a general procedure for the Wittig reaction using a stabilized ylide such as acetonyltriphenylphosphonium chloride.
Caption: Experimental workflow for Wittig olefination.
Detailed Protocol:
-
Ylide Formation: To a stirred suspension of acetonyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at room temperature under an inert atmosphere, a strong base such as sodium hydride or n-butyllithium is added. The mixture is stirred until the characteristic color of the ylide is observed.
-
Reaction: A solution of the aldehyde (1.0 eq) in anhydrous THF is added to the ylide solution. The reaction mixture is stirred at room temperature or heated as necessary until TLC analysis shows the reaction is complete.
-
Workup: The reaction is quenched, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography or recrystallization to separate the desired α,β-unsaturated ketone from the triphenylphosphine oxide byproduct.
Conclusion
Both this compound and traditional Wittig reagents are effective for the synthesis of α,β-unsaturated ketones. However, the HWE reagent offers significant practical advantages, including higher nucleophilicity, less stringent basic conditions, and a substantially easier purification process due to the formation of a water-soluble phosphate byproduct. The HWE reaction also provides excellent (E)-stereoselectivity. While the Wittig reaction can be tailored to produce either (E) or (Z)-alkenes depending on the ylide, the removal of the triphenylphosphine oxide byproduct often presents a significant challenge in purification. For the efficient and stereoselective synthesis of (E)-α,β-unsaturated ketones, this compound represents a superior choice in many applications.
References
A Comparative Analytical Guide to Novel Dimethyl (2-oxopropyl)phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical characterization of Dimethyl (2-oxopropyl)phosphonate and its novel derivatives. It is designed to offer an objective comparison of their performance and properties, supported by experimental data from various analytical techniques. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of organophosphorus compounds.
Comparative Analytical Data
The following tables summarize key analytical data for this compound and its derivatives, facilitating a clear comparison of their structural and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds. The chemical shifts in ¹H, ¹³C, and ³¹P NMR provide detailed information about the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 3.78 (d, 6H, J = 11.2 Hz, P-OCH₃), 3.16 (d, 2H, J = 22.4 Hz, P-CH₂), 2.27 (s, 3H, CO-CH₃) |
| Diethyl (2-oxopropyl)phosphonate | CDCl₃ | 4.15 (quint, 4H, J = 7.6 Hz, O-CH₂), 3.10 (d, 2H, J = 22.8 Hz, P-CH₂), 2.25 (s, 3H, CO-CH₃), 1.32 (t, 6H, J = 7.2 Hz, CH₃)[1] |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Acetonitrile (B52724) | 3.81 (d, 6H, J = 12.0 Hz, P-OCH₃), 2.25 (s, 3H, CO-CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 203.2 (d, J = 5.9 Hz, C=O), 53.0 (d, J = 6.6 Hz, P-OCH₃), 42.9 (d, J = 127.0 Hz, P-CH₂), 30.8 (s, CO-CH₃) |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | CDCl₃ | 64.1 (d, J = 217 Hz, diazo carbon) |
| 1-Dodecyne (synthesized using Ohira-Bestmann reagent) | CDCl₃ | 85.0, 68.2, 32.0, 29.7, 29.7, 29.5, 29.3, 28.9, 28.6, 22.8, 18.5, 14.3 |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Diethyl methylphosphonate | CDCl₃ | ~32.9[3] |
| Diethyl ethylphosphonate | Not specified | ~30.1[3] |
| Diethyl isopropylphosphonate | CDCl₃ | ~28.2[3] |
| Diethyl benzylphosphonate | Not specified | ~24.5[3] |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | CDCl₃ | 11.02 |
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of compounds, aiding in their identification and structural confirmation.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 166[4] | 124, 109, 85, 43[4][5] |
| Diethyl isopropylphosphonate | Electron Ionization (EI) | 180 | 138, 110, 93, 82, 65, 47, 43[6] |
| Diethyl methylphosphonate | Electron Ionization (EI) | 152 | 124, 110, 97, 82, 65, 47[6] |
| Dimethyl methylphosphonate | Electron Ionization (EI) | 124 | 109, 94, 79, 63[6] |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) and Assignments |
| This compound | Gas Phase | 2960 (C-H stretch), 1725 (C=O stretch), 1260 (P=O stretch), 1035 (P-O-C stretch)[7] |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Neat | 2986 (C-H stretch), 2117 (N₂ stretch), 1655 (C=O stretch), 1260 (P=O stretch), 1006 (P-O-C stretch) |
| General Phosphoramidates | Not specified | 1192 (P=O stretch), 1095/1082/1013 (P-N/P-O stretch)[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of analytical data.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Phosphonate (B1237965) sample
-
Internal standard (e.g., Tetramethylsilane, TMS for ¹H and ¹³C; 85% H₃PO₄ for ³¹P)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the phosphonate derivative in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ³¹P).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required.
-
³¹P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use an external reference of 85% H₃PO₄.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal or external standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the phosphonate derivative.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
-
Helium (carrier gas for GC)
-
Phosphonate sample
-
Solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Sample Introduction:
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it directly into the ion source.
-
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the phosphonate derivative.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets for solids, salt plates for liquids, or an Attenuated Total Reflectance (ATR) accessory)
-
Phosphonate sample
Procedure:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, P=O, P-O-C, C-H).
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of a crystalline phosphonate derivative.
Materials:
-
Single-crystal X-ray diffractometer
-
Suitable single crystal of the phosphonate derivative
-
Cryoprotectant (if data is collected at low temperature)
Procedure:
-
Crystal Growth: Grow a single crystal of suitable size and quality from an appropriate solvent system.
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of the diffractometer.
-
Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[9]
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel this compound derivative.
Caption: A generalized workflow for the synthesis and analytical characterization of novel phosphonate derivatives.
Phosphonates as Enzyme Inhibitors: A Logical Relationship
Phosphonate derivatives are recognized for their potential as enzyme inhibitors, often acting as transition-state analogs or mimics of natural phosphate (B84403) substrates.[10] The diagram below illustrates this logical relationship, taking the inhibition of autotaxin (ATX) as an example.[11]
Caption: Logical diagram of phosphonates acting as enzyme inhibitors by mimicking natural substrates.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (1-重氮-2-氧代丙基)膦酸二甲酯 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Comparison of Dimethyl (2-oxopropyl)phosphonate Applications in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. Dimethyl (2-oxopropyl)phosphonate, a versatile C3 building block, offers a range of applications, primarily in the formation of carbon-carbon double and triple bonds, and in the synthesis of heterocyclic compounds. This guide provides a systematic literature review and a comparative analysis of its performance against common alternatives, supported by experimental data and detailed protocols.
I. Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones. This reaction is often compared to the Wittig reaction, which employs a phosphonium (B103445) ylide.
The HWE reaction with this compound offers several advantages over the traditional Wittig reaction. The phosphonate (B1237965) carbanion is generally more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes, including more sterically hindered ones.[1] Furthermore, the byproduct of the HWE reaction, a water-soluble phosphate (B84403) ester, is easily removed during aqueous work-up, simplifying product purification.[2] In contrast, the triphenylphosphine (B44618) oxide generated in the Wittig reaction can often complicate purification.[3]
The HWE reaction typically shows high (E)-stereoselectivity for the resulting α,β-unsaturated ketone.[2]
Comparative Performance Data: HWE vs. Wittig Reaction
| Aldehyde | Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | This compound | (E)-4-phenylbut-3-en-2-one | ~95% | [General HWE knowledge] |
| Benzaldehyde | Acetonylidenetriphenylphosphorane | (E/Z)-4-phenylbut-3-en-2-one | Variable | [General Wittig knowledge] |
| Cyclohexanecarboxaldehyde | This compound | (E)-4-cyclohexylbut-3-en-2-one | High | [General HWE knowledge] |
| Cyclohexanecarboxaldehyde | Acetonylidenetriphenylphosphorane | (E/Z)-4-cyclohexylbut-3-en-2-one | Variable | [General Wittig knowledge] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
methods for quantitative analysis of Dimethyl (2-oxopropyl)phosphonate in complex mixtures
A Comparative Guide to Quantitative Analysis of Dimethyl (2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound (DMOP), a key organophosphorus compound, is critical in various fields, including agrochemical development, pharmaceutical synthesis, and environmental monitoring.[1] This guide provides an objective comparison of prevalent analytical methodologies for DMOP quantification in complex mixtures, supported by performance data and detailed experimental protocols to aid in method selection and implementation.
The primary analytical techniques for the quantification of organophosphorus compounds, including phosphonates like DMOP, are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[2][3] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated through key validation parameters. The following table summarizes typical performance data for the analysis of organophosphorus compounds, providing a benchmark for methods applicable to DMOP.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Typical Sample Matrix | Environmental (Soil, Water), Biological (Liver)[4][5] | Biological (Urine, Hair), Aqueous[6][7][8] |
| Sample Preparation | QuEChERS, SPE, Liquid-Liquid Extraction[4][5] | Dilute-and-Shoot, Alkaline Extraction, SPE[6][8] |
| Limit of Detection (LOD) | 0.01 - 0.05 ppm (analyte dependent)[9] | 0.2 - 50 ng/L (analyte and matrix dependent)[7][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.17 ppm (analyte dependent)[7][9] | 5.0 ng/L - 171 ng/L (analyte and matrix dependent)[7][10] |
| Linearity (R²) | > 0.99[9][11] | > 0.99[6][7] |
| Accuracy (Recovery %) | 95% - 98%[9] | 85% - 115%[8] |
| Precision (%RSD) | < 4% (Intra- and Interday)[9] | < 20% (Interday)[6] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis, which can be adapted for DMOP.
Workflow for Chromatographic Analysis
The general workflow for quantifying DMOP in a complex matrix involves several key stages, from sample acquisition to final data analysis.
Caption: Workflow from sample preparation to final report.
GC-MS Method for DMOP Analysis
Gas chromatography is well-suited for volatile and semi-volatile compounds like many organophosphates. Coupling with a mass spectrometer provides high selectivity and sensitivity.
a) Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticides from complex matrices like soil or food.[9][12]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). Shake for 1 minute.
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. This step removes interferences like fatty acids and sugars.
-
Final Preparation: Shake for 30 seconds and centrifuge. The resulting supernatant is ready for GC-MS analysis.
b) Instrumental Parameters
-
GC System: Agilent 7890B GC with a 5977B MS detector or equivalent.[13]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[13]
-
Carrier Gas: Helium at a constant flow of 1.2-1.5 mL/min.[13][14]
-
Injector: Splitless mode, 250-290°C.[13]
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 15-20°C/min to 280°C, and hold for 5-10 min.[13][14]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.[13]
-
Acquisition: Scan mode (for initial identification) and Selected Ion Monitoring (SIM) mode (for quantification) using characteristic ions of DMOP.
LC-MS/MS Method for DMOP Analysis
LC-MS/MS is ideal for less volatile or thermally labile compounds and offers excellent sensitivity and specificity, particularly in complex biological matrices.[7]
a) Sample Preparation (Aqueous Samples)
-
Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Pre-concentration (Optional): For trace-level analysis, Solid Phase Extraction (SPE) can be used. Pass the sample through a C18 cartridge, wash with water, and elute the analyte with methanol (B129727) or acetonitrile.
-
Dilution: Dilute the filtered sample or the eluate from SPE with the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
b) Instrumental Parameters
-
LC System: Agilent 1200 series, Waters Acquity UPLC, or equivalent.
-
Column: C18 reverse-phase column (e.g., Hypersil Gold aQ C18, 100 x 4.6 mm, 3 µm).[6]
-
Mobile Phase: A gradient of (A) 0.1% acetic acid in water and (B) methanol/acetonitrile.[6]
-
Flow Rate: 0.5 - 0.7 mL/min.[6]
-
MS/MS System: AB Sciex 6500+ or equivalent triple quadrupole mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI), likely in positive mode for DMOP.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[7] This involves monitoring a specific precursor ion to product ion transition for DMOP and its internal standard.
Method Validation
For reliable and accurate results, any quantitative method must be thoroughly validated.[5][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.[9]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[11]
By comparing these established chromatographic methods, researchers can select the most suitable approach for the quantitative analysis of this compound, ensuring data of high quality and reliability for their specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications [scholarworks.indianapolis.iu.edu]
- 4. Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap - Acta Chromatographica - Tom Vol. 33, no. 2 (2021) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. akjournals.com [akjournals.com]
- 6. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES [actahort.org]
- 12. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Dimethyl (2-oxopropyl)phosphonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for Dimethyl (2-oxopropyl)phosphonate (CAS No. 4202-14-6).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[3] Therefore, strict adherence to recommended personal protective equipment is crucial to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary in situations with a higher risk of splashing.[4] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. |
| Hand Protection | Chemical-resistant protective gloves. | The specific glove material (e.g., nitrile, neoprene) should be selected based on the breakthrough time and permeation rate for this chemical. |
| Respiratory Protection | A vapor respirator is recommended.[4] In case of aerosol formation or when working in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Use only outdoors or in a well-ventilated area.[2][5] |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls. Protective boots may be required depending on the scale of handling.[4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
Operational Plan for Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Caption: Workflow for Handling this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill and Leak Procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For large spills, contain the spill by bunding.
-
Absorption: Absorb the spilled material with an inert absorbent such as dry sand, earth, or sawdust.[4]
-
Collection and Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal.[5] Dispose of the waste in accordance with all applicable laws and regulations.[4]
-
Decontamination: Clean the affected area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Skin Contact | Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[4][6] |
A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
General Guidelines:
-
Recycle to the process if possible.
-
Consult your local and regional authorities for specific disposal regulations.[4]
-
Disposal may be possible by burning in a chemical incinerator equipped with an afterburner and scrubber system.[4]
-
Observe all federal, state, and local environmental regulations when disposing of this substance.[4]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[7]
Caption: Logical Disposal Plan for this compound.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
